BSJ-02-162
Description
Structure
2D Structure
Propriétés
Formule moléculaire |
C43H49N11O7 |
|---|---|
Poids moléculaire |
831.9 g/mol |
Nom IUPAC |
N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl]piperazin-1-yl]butyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C43H49N11O7/c1-25-30-23-47-43(50-38(30)53(27-8-3-4-9-27)41(60)36(25)26(2)55)48-33-14-12-28(22-46-33)52-20-18-51(19-21-52)17-6-5-16-44-35(57)24-45-31-11-7-10-29-37(31)42(61)54(40(29)59)32-13-15-34(56)49-39(32)58/h7,10-12,14,22-23,27,32,45H,3-6,8-9,13,15-21,24H2,1-2H3,(H,44,57)(H,49,56,58)(H,46,47,48,50) |
Clé InChI |
AWPNCYPNCSCZFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |
Origine du produit |
United States |
Foundational & Exploratory
BSJ-02-162 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of BSJ-02-162
Introduction
This compound, also known as CDK4/6-IN-11, is a potent, bifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC).[1][2] It is designed to induce the degradation of specific protein targets within cancer cells, offering a novel therapeutic strategy. This document provides a detailed overview of its mechanism of action, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound functions as a degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[3][4] Structurally, it is composed of three key components: a ligand that binds to the target proteins (a palbociclib moiety for CDK4/6), a ligand for an E3 ubiquitin ligase (a pomalidomide/thalidomide-based moiety that recruits the Cereblon E3 ligase, CRBN), and a chemical linker that connects these two ligands.[1][2][5]
The primary mechanism involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. This compound simultaneously binds to both CDK4/6 and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the ubiquitination of CDK4 and CDK6 by the E3 ligase, marking them for degradation by the 26S proteasome. This degradation is dependent on the presence of CRBN.[3]
In addition to its primary targets, this compound also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are known targets of imide-based CRBN modulators.[3][6] This dual activity against both CDK4/6 and IKZF1/3 suggests potential for enhanced anti-proliferative effects in certain cancers, such as Mantle Cell Lymphoma (MCL).[3][4]
Data Presentation
Table 1: Profile of this compound and Related CDK4/6 Degraders
| Compound | Parent CDK4/6 Inhibitor | Linker Type | Degrader Activity | Reference |
| This compound | Palbociclib | Alkyl | Degrades CDK4, CDK6, IKZF1, IKZF3 | [3] |
| BSJ-03-204 | Palbociclib | Not specified | Degrades CDK4, CDK6 | [3] |
| BSJ-01-187 | Ribociclib | 4-carbon alkyl | Selectively degrades CDK4 | [3] |
| YKL-06-102 | Palbociclib | PEG-3 | Selectively degrades CDK6 | [3] |
| BSJ-04-132 | Ribociclib | Not specified | Selectively degrades CDK4 | [3][6] |
| BSJ-03-123 | Not specified | Phthalimide-based | Selectively degrades CDK6 | [6] |
| BSJ-01-184 | Abemaciclib | Not specified | Degrades CDK9 | [4] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Treatment | Observed Effect | Reference |
| Granta-519 (MCL) | 1 µM this compound for 24h | Pronounced loss of CDK4/6 and IKZF1/3 protein; Reduced levels of phosphorylated Rb; Potent G1 cell cycle arrest. | [3] |
| Jurkat | 1 µM this compound for 4h | Degradation of CDK4/6 and IKZF1/3. | [6] |
| Molt4 | 250 nM this compound for 5h | Loss of CDK4/6, IKZF1/3, and other zinc finger proteins. | [3] |
| PDAC-derived cells | Not specified | Effective degradation of CDK6, but limited impact on CDK4. | [5] |
Experimental Protocols
Immunoblotting for Protein Degradation
-
Cell Culture and Treatment: Jurkat or Granta-519 cells are cultured under standard conditions. Cells are treated with a specified concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a designated time period (e.g., 4 or 24 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard assay such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, phospho-Rb, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with appropriate HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis via Propidium Iodide Staining
-
Cell Treatment: Jurkat cells (wildtype and CRBN-knockout) are treated with this compound (e.g., 100 nM), palbociclib, lenalidomide, or vehicle control for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in G1, S, and G2/M phases of the cell cycle are quantified.
Mass Spectrometry-based Proteomics
-
Cell Treatment and Lysis: Molt4 cells are treated with this compound (e.g., 250 nM) for 5 hours. Cells are then lysed, and proteins are extracted.
-
Protein Digestion: Proteins are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from different treatment conditions are labeled with isobaric TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The relative abundance of proteins across different samples is quantified based on the TMT reporter ion intensities to identify proteins that are downregulated upon treatment with this compound.
Mandatory Visualization
Caption: Mechanism of this compound-induced protein degradation.
Caption: Downstream effects of this compound on cell cycle progression.
Caption: Workflow for analyzing protein degradation by immunoblot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure and Function of BSJ-02-162: A Dual CDK4/6 and IKZF1/3 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-02-162 is a potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Notably, in certain hematological cancer models, this compound also demonstrates robust degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual activity presents a promising therapeutic strategy, particularly in malignancies such as Mantle Cell Lymphoma (MCL), where the simultaneous targeting of cell cycle progression and oncogenic transcription factors may offer enhanced anti-proliferative effects. This technical guide provides a comprehensive overview of the structure, mechanism of action, and functional characteristics of this compound, supported by quantitative data and detailed experimental protocols.
Structure and Chemical Properties
This compound is a chimeric molecule meticulously designed to bridge CDK4/6 with the E3 ubiquitin ligase Cereblon (CRBN). Its structure is composed of three key moieties:
-
A CDK4/6 Ligand: The molecule incorporates a derivative of palbociclib , a potent and selective inhibitor of CDK4 and CDK6.[1] This component ensures the specific binding of this compound to its intended protein targets.
-
An E3 Ligase Ligand: A pomalidomide moiety serves as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] This part of the molecule hijacks the cell's natural protein disposal machinery.
-
A Linker: A flexible alkyl linker connects the palbociclib and pomalidomide components. The nature and length of this linker are critical for optimizing the formation of a stable ternary complex between CDK4/6, this compound, and CRBN.[3]
| Identifier | Value |
| Full Name | This compound |
| Synonym | CDK4/6-IN-11 |
| Molecular Formula | C45H52N10O6 |
| Molecular Weight | 832.96 g/mol |
Mechanism of Action
As a PROTAC, this compound does not inhibit its target proteins in the traditional sense. Instead, it acts as a molecular bridge to induce their degradation via the ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to a CDK4 or CDK6 protein and the CRBN E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of CDK4/6.
-
Proteasomal Degradation: The polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.
-
Catalytic Nature: After inducing degradation, this compound is released and can engage with another target protein and E3 ligase, acting in a catalytic manner.
This mechanism of action offers several advantages over traditional inhibition, including the potential to eliminate both the enzymatic and scaffolding functions of the target protein and a more sustained downstream effect.
Signaling Pathway
This compound primarily targets the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical checkpoint in the G1 phase of the cell cycle.
Caption: CDK4/6 Signaling Pathway and the Mechanism of Action of this compound.
In a normal cell cycle, mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK4/6. The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inducing the degradation of CDK4/6, this compound prevents the phosphorylation of Rb, keeping it bound to E2F and thereby arresting the cell cycle in the G1 phase.
Quantitative Data
Biochemical Inhibitory Activity
While this compound's primary mode of action is degradation, its palbociclib component retains inhibitory activity against the CDK4/6 kinases.
| Target | IC50 (nM) |
| CDK4 | 25.7[4] |
| CDK6 | 7.57[4] |
Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly in Mantle Cell Lymphoma (MCL). The dual degradation of CDK4/6 and IKZF1/3 is believed to contribute to its enhanced efficacy in these models.
| Cell Line | Cancer Type | IC50 (µM) |
| Granta-519 | Mantle Cell Lymphoma | ~0.1 - 1.0 (Concentration for effect)[3] |
| JeKo-1 | Mantle Cell Lymphoma | Not explicitly reported for this compound |
| Mino | Mantle Cell Lymphoma | Not explicitly reported for this compound |
| Z-138 | Mantle Cell Lymphoma | Not explicitly reported for this compound |
| PDAC model (1222) | Pancreatic Ductal Adenocarcinoma | Not explicitly reported for this compound |
| CAMA-1 | Breast Cancer (ER+) | Most sensitive model to this compound |
Note: Specific IC50 values for the anti-proliferative activity of this compound across a wide panel of MCL cell lines are not consistently available in the reviewed literature. The provided information for Granta-519 is based on the effective concentrations used in the cited studies.
Protein Degradation
This compound induces potent and, in some cases, selective degradation of its target proteins.
| Target Protein | Cell Line | Degradation Parameters |
| CDK4 | Jurkat, Granta-519 | Potent degradation observed at 1 µM[3] |
| CDK6 | Jurkat, Granta-519 | Potent degradation observed at 1 µM[3] |
| IKZF1 | Granta-519 | Pronounced loss at 1 µM[3] |
| IKZF3 | Granta-519 | Pronounced loss at 1 µM[3] |
Experimental Protocols
Immunoblotting for Protein Degradation
This protocol is for assessing the degradation of CDK4, CDK6, and IKZF1/3 in response to this compound treatment.
Materials:
-
Cell lines of interest (e.g., Granta-519, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK4, anti-CDK6, anti-IKZF1, anti-IKZF3, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 4, 18, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane. Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mass Spectrometry-Based Proteomics for Target Engagement and Selectivity
This workflow provides a general overview of how to assess the proteome-wide effects of this compound.
Caption: A typical experimental workflow for proteomic analysis of PROTAC effects.
Procedure Outline:
-
Sample Preparation: Treat cells (e.g., Molt4) with this compound and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides.
-
Multiplexed Quantitative Proteomics: Label the peptides with isobaric tags (e.g., TMT) to allow for the simultaneous analysis of multiple samples.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across the different treatment conditions.
-
Target Identification: Identify proteins that are significantly downregulated in the this compound-treated samples compared to the control. This will confirm the degradation of CDK4/6 and IKZF1/3 and reveal any potential off-target effects.
Conclusion
This compound is a powerful chemical probe and a potential therapeutic agent that leverages the PROTAC technology to induce the degradation of CDK4/6 and, in some cellular contexts, the transcription factors IKZF1 and IKZF3. Its dual mechanism of action, leading to cell cycle arrest and the potential disruption of oncogenic transcriptional programs, makes it a compelling candidate for further investigation in the treatment of various cancers, especially hematological malignancies like Mantle Cell Lymphoma. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound.
References
The Discovery and Development of BSJ-02-162: A Dual CDK4/6 and IKZF1/3 Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-02-162 is a potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Comprised of the CDK4/6 inhibitor palbociclib linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of its target proteins. Notably, this compound also triggers the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual activity results in potent anti-proliferative effects and G1 phase cell cycle arrest in cancer cell lines, particularly in Mantle Cell Lymphoma (MCL), suggesting a promising therapeutic strategy for malignancies dependent on these pathways.
Introduction
The inhibition of CDK4 and CDK6, key regulators of the cell cycle, has proven to be a successful therapeutic approach in certain cancers. However, the development of resistance to CDK4/6 inhibitors necessitates the exploration of alternative strategies. Targeted protein degradation using PROTACs offers a distinct mechanism of action that can overcome some of the limitations of traditional inhibitors. This compound was developed as a PROTAC to induce the degradation of CDK4 and CDK6. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Design of this compound
This compound is a PROTAC that consists of three key components: a ligand that binds to the target proteins (CDK4/6), a linker, and a ligand that recruits an E3 ubiquitin ligase.
-
Target Ligand: The design of this compound utilizes palbociclib, a potent and selective inhibitor of CDK4/6, as the targeting moiety.
-
E3 Ligase Ligand: A derivative of thalidomide is used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
-
Linker: An alkyl linker connects the palbociclib and thalidomide-based moieties, optimizing the formation of a ternary complex between CDK4/6, this compound, and CRBN.
The rationale behind this design is to hijack the cell's natural protein disposal system to specifically eliminate CDK4 and CDK6.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between CDK4/6 and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of CDK4/6, marking them for degradation by the 26S proteasome. A significant finding in the development of this compound was its ability to also degrade the neosubstrates of CRBN, the transcription factors IKZF1 and IKZF3. This dual degradation of both CDK4/6 and IKZF1/3 contributes to its potent anti-cancer activity. The degradation of these proteins is dependent on the presence of CRBN, as demonstrated in CRBN knockout cells where the effect is abrogated.[1]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a panel of Mantle Cell Lymphoma (MCL) cell lines. The dual degradation of CDK4/6 and IKZF1/3 by this compound resulted in enhanced anti-proliferative effects compared to the selective CDK4/6 degrader BSJ-03-204, the CDK4/6 inhibitor palbociclib, or the IKZF1/3 degrader lenalidomide.[1]
Table 1: Anti-proliferative Activity (ED50, nM) of this compound and Comparators in MCL Cell Lines
| Cell Line | This compound (ED50, nM) | BSJ-03-204 (ED50, nM) | Palbociclib (ED50, nM) | Lenalidomide (ED50, nM) |
| Granta-519 | 1.8 | 10.2 | 11.4 | >10000 |
| Mino | 13.5 | 121.2 | 26.1 | 34.1 |
| Jeko-1 | 2.9 | 11.5 | 14.2 | 15.6 |
| Z-138 | 4.6 | 15.8 | 21.9 | 11.2 |
Data extracted from "Development of dual and selective degraders of cyclin-dependent kinases 4 and 6".[1]
Target Degradation and Selectivity
Quantitative proteomics analysis in Molt4 cells treated with 250 nM of this compound for 5 hours confirmed the degradation of CDK4, CDK6, IKZF1, and IKZF3.[1] In contrast, the analog BSJ-03-204, which does not recruit IKZF1/3, selectively degraded CDK4 and CDK6.[1] This demonstrates the tunable selectivity of these degraders.
Table 2: Proteomics Analysis of Protein Degradation by this compound
| Protein | Log2 Fold Change (this compound vs. Control) |
| CDK4 | Significant Negative Change |
| CDK6 | Significant Negative Change |
| IKZF1 | Significant Negative Change |
| IKZF3 | Significant Negative Change |
Note: Specific Log2 fold change values were not provided in the source material, but the publication indicates significant degradation of these proteins.[1]
Cell Cycle Analysis
Treatment of Granta-519 MCL cells with 1 µM of this compound for 24 hours resulted in a potent G1 cell cycle arrest.[1] This effect is consistent with the degradation of CDK4/6, which are essential for the G1-S phase transition. The cell cycle arrest was shown to be dependent on CRBN.[1]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed MCL cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound or comparator compounds for 3-4 days.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Determine the half-maximal effective dose (ED50) using a non-linear regression curve fit.
Immunoblotting
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, pRB, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
An In-depth Technical Guide to the PROTAC BSJ-02-162
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) BSJ-02-162, also known as CDK4/6-IN-11, is a potent, heterobifunctional small molecule designed for targeted protein degradation. It represents a significant advancement in the field of chemical biology and cancer therapeutics by not only inhibiting the function of its target proteins but also actively eliminating them from the cellular environment. This compound is engineered to simultaneously degrade Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This dual-targeting capability offers a promising strategy for overcoming drug resistance and enhancing anti-proliferative effects in various cancer types, particularly hematological malignancies such as mantle cell lymphoma (MCL).[1][2]
Structurally, this compound is composed of three key components: a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), a linker molecule, and a ligand that targets the kinase domain of CDK4 and CDK6.[3][4][5] Specifically, it utilizes a derivative of thalidomide or pomalidomide to engage CRBN and the FDA-approved CDK4/6 inhibitor palbociclib to bind to its kinase targets.[3][4][5] This tripartite design enables the hijacking of the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of CDK4/6 and IKZF1/3.
Mechanism of Action
The primary mechanism of action of this compound involves the formation of a ternary complex between the target protein (CDK4/6 or IKZF1/3), the PROTAC molecule itself, and the E3 ubiquitin ligase complex, CRL4-CRBN.[1] This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
The degradation of CDK4 and CDK6, key regulators of the G1-S phase transition in the cell cycle, leads to cell cycle arrest.[1] Concurrently, the degradation of IKZF1 and IKZF3, which are critical for the development and survival of lymphoid cells, provides a complementary anti-cancer effect.[1][2] This dual action has been shown to have synergistic anti-proliferative effects in certain cancer cell lines.[1] The degradation of these target proteins is dependent on the presence of Cereblon, as demonstrated in CRBN knockout cells where the effect of this compound is abrogated.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated protein degradation.
Downstream Effects of this compound
Caption: Downstream signaling consequences of this compound action.
Experimental Workflow: Western Blotting
Caption: Standard workflow for Western Blot analysis.
Data Presentation
Proteomic Analysis of this compound Treated Cells
Quantitative mass spectrometry-based proteomics has been employed to assess the selectivity of this compound. In Molt4 cells treated with 250 nM of this compound for 5 hours, significant degradation of target proteins was observed.
| Protein Target | Fold Change vs. Vehicle | Cell Line | Treatment | Reference |
| CDK4 | >2-fold decrease | Molt4 | 250 nM, 5h | [1] |
| CDK6 | >2-fold decrease | Molt4 | 250 nM, 5h | [1] |
| IKZF1 | >2-fold decrease | Molt4 | 250 nM, 5h | [1] |
| IKZF3 | >2-fold decrease | Molt4 | 250 nM, 5h | [1] |
| Other Zinc Finger Proteins | >2-fold decrease | Molt4 | 250 nM, 5h | [1] |
Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly in mantle cell lymphoma (MCL). The dual degradation of CDK4/6 and IKZF1/3 results in enhanced anti-proliferative activity compared to molecules that only degrade CDK4/6.[1]
| Cell Line | Cancer Type | Effect | Reference |
| Granta-519 | Mantle Cell Lymphoma | Pronounced loss of CDK4/6 and IKZF1/3; G1 arrest | [1] |
| Various MCL cell lines | Mantle Cell Lymphoma | Increased anti-proliferative effects compared to selective CDK4/6 degraders | [1] |
| Jurkat | T-cell Leukemia | CRBN-dependent G1 arrest | [1] |
| CAMA-1 | ER+ Breast Cancer | High sensitivity, durable growth arrest | |
| TNBC models | Triple Negative Breast Cancer | Robust resistance |
Experimental Protocols
Western Blotting
This protocol provides a general framework for assessing the degradation of target proteins following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software and normalize to the loading control.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound using flow cytometry.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
2. Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
3. Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubate in the dark for 30 minutes at room temperature.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Excite PI with a 488 nm laser and collect the emission signal at approximately 610 nm.
-
Collect data from at least 10,000 events per sample.
5. Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms.
-
Gate on single cells to exclude doublets.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
PROTAC this compound is a powerful chemical tool and a promising therapeutic candidate that effectively induces the degradation of CDK4, CDK6, IKZF1, and IKZF3. Its dual-targeting mechanism offers a potential advantage over traditional inhibitors, particularly in the context of drug resistance. The in-depth understanding of its mechanism of action, supported by robust experimental data and protocols, is crucial for its further development and application in cancer research and therapy. This guide provides a comprehensive overview for researchers and drug development professionals to facilitate their work with this innovative molecule.
References
- 1. longdom.org [longdom.org]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nacalai.com [nacalai.com]
- 5. CN112961152A - Synthesis method of palbociclib impurity - Google Patents [patents.google.com]
The Role of BSJ-02-162 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-02-162 is a potent and specific heterobifunctional degrader that targets Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for proteasomal degradation. By co-opting the Cereblon (CRBN) E3 ubiquitin ligase, this compound effectively induces the ubiquitination and subsequent degradation of CDK4 and CDK6, leading to a robust G1 phase cell cycle arrest in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its effects on cell cycle progression.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. CDK4 and CDK6 are key regulators of the G1 to S phase transition. In complex with D-type cyclins, they phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA replication. Inhibiting CDK4/6 activity is a validated therapeutic strategy in certain cancers.
This compound is a Proteolysis-Targeting Chimera (PROTAC) that offers an alternative and potentially more effective approach than traditional small molecule inhibitors. As a PROTAC, this compound is a bifunctional molecule composed of a ligand that binds to CDK4/6 (a derivative of the CDK4/6 inhibitor palbociclib) and a ligand that recruits the E3 ubiquitin ligase CRBN, connected by a chemical linker[1][2]. This induced proximity leads to the ubiquitination and subsequent degradation of CDK4 and CDK6 by the proteasome, resulting in a sustained inhibition of their activity and a durable cell cycle arrest[3].
Mechanism of Action
The primary mechanism of action of this compound is the CRBN-dependent degradation of CDK4 and CDK6[3]. This degradation leads to a significant reduction in the levels of phosphorylated Rb (pRb)[3]. The hypophosphorylated Rb remains bound to the E2F transcription factors, thereby preventing the expression of genes required for S-phase entry and progression. This sequence of events culminates in a robust G1 phase cell cycle arrest[3]. The activity of this compound is dependent on the presence of CRBN, as demonstrated in CRBN knockout cells where the degradation of CDK4/6 and subsequent cell cycle arrest are abrogated[3].
In some cellular contexts, such as in mantle cell lymphoma (MCL) cell lines, this compound has also been shown to degrade the Ikaros family zinc finger proteins IKZF1 and IKZF3, which may contribute to its enhanced anti-proliferative effects in these cancers[3].
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effect of this compound on cell cycle distribution and protein degradation in various cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Jurkat Cells [3]
| Treatment (100 nM, 24h) | % G1 Phase | % S Phase | % G2/M Phase |
| DMSO (Control) | 45.3 | 38.1 | 16.6 |
| This compound | 68.2 | 19.5 | 12.3 |
| Palbociclib | 70.1 | 17.9 | 12.0 |
| Lenalidomide | 46.1 | 37.5 | 16.4 |
Table 2: Proteomic Analysis of Protein Degradation in Molt-4 Cells Treated with this compound (250 nM, 5h) [3]
| Protein | Log2 Fold Change |
| CDK4 | -2.1 |
| CDK6 | -3.5 |
| IKZF1 | -4.2 |
| IKZF3 | -3.8 |
| ZFP91 | -2.5 |
Experimental Protocols
Cell Culture
-
Jurkat and Molt-4 cells: These suspension cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Granta-519 cells: This mantle cell lymphoma cell line is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin[4].
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for CDK4/6 and pRb
This protocol is for the detection of CDK4, CDK6, and phosphorylated Rb protein levels following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-CDK4
-
Anti-CDK6
-
Anti-phospho-Rb (Ser807/811)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentrations of this compound or vehicle control for the indicated time.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for most primary antibodies.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL)
Procedure:
-
Treat cells with this compound or vehicle control. For Jurkat cells, a concentration of 100 nM for 24 hours is effective[3].
-
Harvest approximately 1x10^6 cells per sample and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
Signaling Pathway of this compound Induced Cell Cycle Arrest
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Experimental Workflow for Western Blotting
Caption: Experimental workflow for Western blot analysis.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis.
References
An In-depth Technical Guide on the Cereblon-Dependent Degradation of BSJ-02-162
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-02-162 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that has emerged as a potent degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Structurally, it comprises the CDK4/6 inhibitor palbociclib covalently linked to a ligand for the E3 ubiquitin ligase cereblon (CRBN). This dual-functionality enables this compound to recruit CDK4 and CDK6 to the CRBN E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.
Notably, this compound also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neosubstrates of the CRBN E3 ligase when bound by immunomodulatory drugs. This dual degradation of both CDK4/6 and IKZF1/3 has been shown to result in enhanced anti-proliferative effects in mantle cell lymphoma (MCL) cell lines, highlighting the therapeutic potential of this multi-targeted approach. The degradation of all target proteins is strictly dependent on the presence of CRBN.
This technical guide provides a comprehensive overview of the core aspects of this compound's mechanism of action, focusing on its CRBN-dependent degradation of target proteins. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Target | Metric | Value | Cell Line | Reference |
| CDK4 | IC50 | 25.7 nM | Not specified | PROTACpedia |
| CDK6 | IC50 | 7.57 nM | Not specified | PROTACpedia |
IC50 (Half-maximal inhibitory concentration) values refer to the concentration of this compound required to inhibit the enzymatic activity of the target kinase by 50%.
At present, specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for the degradation of CDK4, CDK6, IKZF1, and IKZF3 by this compound are not publicly available in the reviewed literature. However, qualitative degradation has been demonstrated at specific concentrations and time points in various cell lines.
Signaling Pathway and Mechanism of Action
This compound mediates the degradation of its target proteins through the ubiquitin-proteasome system. The process is initiated by the simultaneous binding of this compound to both the target protein (CDK4, CDK6, IKZF1, or IKZF3) and the CRBN E3 ubiquitin ligase. This ternary complex formation brings the target protein into close proximity to the E3 ligase machinery, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of this compound-mediated protein degradation.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the cereblon-dependent degradation activity of this compound, based on the supplementary information from Jiang et al., 2019.
Western Blotting for Protein Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of target proteins in cells treated with this compound.
Caption: Western Blotting Workflow.
1. Cell Culture and Treatment:
-
Culture mantle cell lymphoma (e.g., Granta-519, Mino, Jeko-1, Rec-1, Maver-1), Jurkat, or Molt4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at an appropriate density and treat with the desired concentrations of this compound or DMSO (vehicle control) for the indicated times (e.g., 4, 8, 24 hours).
2. Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Primary Antibodies:
-
anti-CDK4 (DCS-35, Cell Signaling Technology)
-
anti-CDK6 (DCS-83, Cell Signaling Technology)
-
anti-IKZF1 (D6N9Y, Cell Signaling Technology)
-
anti-IKZF3 (D1A1E, Cell Signaling Technology)
-
anti-CRBN (ab190734, Abcam)
-
anti-GAPDH (6C5, Santa Cruz Biotechnology) or anti-Vinculin (E1E9V, Cell Signaling Technology) as a loading control.
-
(Dilutions as per manufacturer's recommendations)
-
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image using a digital imager.
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Quantitative Mass Spectrometry-Based Proteomics
This protocol provides a global and unbiased method to assess the selectivity of this compound-mediated protein degradation.
Caption: Quantitative Proteomics Workflow.
1. Sample Preparation:
-
Treat Molt4 cells with 250 nM this compound or DMSO for 5 hours.
-
Harvest and wash the cells as described for western blotting.
-
Lyse the cells in a buffer suitable for mass spectrometry (e.g., 8 M urea in 50 mM Tris-HCl pH 8.5).
2. Protein Digestion:
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
3. Peptide Labeling:
-
Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol to enable multiplexed analysis.
4. LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap Fusion Lumos).
5. Data Analysis:
-
Process the raw data using a software suite such as Proteome Discoverer.
-
Identify and quantify proteins, and determine the relative abundance of proteins in this compound-treated samples compared to DMSO-treated controls.
-
Proteins with a significant decrease in abundance are considered as degradation targets.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Caption: Cell Proliferation Assay Workflow.
1. Cell Seeding:
-
Seed mantle cell lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (e.g., palbociclib, lenalidomide) in culture medium.
-
Add the compounds to the cells and incubate for a specified period (e.g., 72 hours).
3. Viability Measurement:
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.
4. Data Analysis:
-
Measure the luminescent signal using a plate reader.
-
Normalize the data to the DMSO-treated control wells and plot the percentage of cell viability against the compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.
Conclusion
This compound is a valuable research tool for studying the biological roles of CDK4, CDK6, IKZF1, and IKZF3. Its ability to induce potent and CRBN-dependent degradation of these key proteins offers a distinct advantage over traditional small molecule inhibitors. The dual degradation of CDK4/6 and IKZF1/3 presents a promising therapeutic strategy for certain hematological malignancies. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the mechanism and therapeutic potential of this compound. Further studies are warranted to determine the precise quantitative degradation parameters (DC50 and Dmax) and to fully elucidate the structural basis for its target selectivity.
BSJ-02-162: A Technical Guide to Target Protein Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target protein selectivity of BSJ-02-162, a potent proteolysis-targeting chimera (PROTAC). By leveraging the ubiquitin-proteasome system, this compound induces the degradation of its target proteins, offering a distinct mechanism of action compared to traditional small-molecule inhibitors. This document outlines the quantitative selectivity profile of this compound, details the experimental methodologies used for its characterization, and visualizes the key cellular pathways and experimental workflows.
Executive Summary
This compound is a heterobifunctional molecule composed of the CDK4/6 inhibitor palbociclib linked to the E3 ligase ligand pomalidomide.[1] This design enables the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to the primary targets, Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), leading to their ubiquitination and subsequent proteasomal degradation.[2] Beyond its intended targets, this compound also induces the degradation of CRBN neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This dual activity against both CDK4/6 and IKZF1/3 presents a potential therapeutic advantage in certain hematological malignancies, such as Mantle Cell Lymphoma (MCL).[3] The degradation activity of this compound is strictly dependent on the presence of its E3 ligase anchor, CRBN.[3]
Quantitative Selectivity Profile
The selectivity of this compound has been characterized through both biochemical kinase inhibition assays and unbiased, quantitative mass spectrometry-based proteomics.
Biochemical Kinase Inhibition
While the primary mechanism of action for this compound is protein degradation, its palbociclib component retains inhibitory activity against the kinase domains of CDK4 and CDK6. The biochemical IC50 values demonstrate potent inhibition of these primary targets.
| Target | IC50 (nM) | Assay Type |
| CDK4 | 25.7 | Enzymatic Assay |
| CDK6 | 7.57 | Enzymatic Assay |
Table 1: Biochemical inhibitory activity of this compound against CDK4 and CDK6.
Proteome-Wide Degradation Selectivity
A comprehensive analysis of protein degradation was performed in Molt4 cells treated with 250 nM this compound for 5 hours. The following table summarizes the key proteins that are significantly degraded.
| Protein Target | Description | Log2 Fold Change (Treated/Control) |
| CDK6 | Cyclin-dependent kinase 6 | Significantly Negative |
| CDK4 | Cyclin-dependent kinase 4 | Significantly Negative |
| IKZF1 | Ikaros family zinc finger 1 | Significantly Negative |
| IKZF3 | Ikaros family zinc finger 3 | Significantly Negative |
| ZNF692 | Zinc finger protein 692 | Significantly Negative |
| ZNF827 | Zinc finger protein 827 | Significantly Negative |
Table 2: Key proteins degraded by this compound in Molt4 cells as determined by quantitative proteomics.[3] A "Significantly Negative" Log2 Fold Change indicates a substantial decrease in protein abundance upon treatment.
Core Signaling Pathway
This compound targets the CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle. By inducing the degradation of CDK4 and CDK6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby inhibiting the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest.[3][4]
Caption: CDK4/6-Rb signaling pathway and the intervention point of this compound.
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions by hijacking the cell's natural protein disposal system. The palbociclib moiety binds to CDK4 or CDK6, while the pomalidomide moiety recruits the CRBN E3 ligase. This proximity induces the formation of a ternary complex (CDK4/6-BSJ-02-162-CRBN), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of CDK4/6. The resulting polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to repeat the cycle.
Caption: Schematic of PROTAC-mediated protein degradation by this compound.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the selectivity and mechanism of this compound.
Cell Culture and Treatment
-
Cell Lines: Jurkat and Molt4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Granta-519 MCL cells are cultured in DMEM with 10% FBS and 1% penicillin/streptomycin.[3]
-
Treatment: For degradation studies, cells are treated with the indicated concentrations of this compound (e.g., 250 nM for proteomics) or DMSO as a vehicle control for specified durations (e.g., 4-5 hours).[3]
Immunoblotting (Western Blot)
-
Lysate Preparation: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, p-Rb, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Preparation: Cells are treated with this compound (e.g., 100 nM for 24 hours) or control.[3]
-
Staining: Cells are harvested, washed, and fixed in 70% ethanol. Fixed cells are then treated with RNase A and stained with propidium iodide (PI).
-
Flow Cytometry: DNA content is analyzed using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis software.
Multiplexed Mass Spectrometry-Based Proteomics
-
Sample Preparation: Molt4 cells are treated with 250 nM this compound or DMSO for 5 hours.[3] Cells are lysed, and proteins are digested with trypsin.
-
TMT Labeling: Peptides from different treatment groups are labeled with tandem mass tags (TMT) for multiplexed quantification.
-
LC-MS/MS Analysis: Labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: Raw data is processed to identify and quantify proteins. Protein abundance ratios between this compound and DMSO-treated samples are calculated to determine changes in protein levels.
Caption: Experimental workflow for quantitative proteomics analysis.
Conclusion
This compound is a highly effective degrader of CDK4 and CDK6. Its selectivity profile, confirmed by proteome-wide analysis, also includes the CRBN neosubstrates IKZF1 and IKZF3. This dual activity underscores the potential of PROTAC technology to generate molecules with novel pharmacology. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers working with or developing similar targeted protein degraders. The CRBN-dependent mechanism of action and the resulting G1 cell cycle arrest highlight its potential as a therapeutic agent in oncology.
References
- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Making sure you're not a bot! [find.lib.uoc.gr]
- 4. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of BSJ-02-162: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-02-162 is a potent, bifunctional small molecule known as a proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. This technical guide provides an in-depth overview of the physicochemical properties of this compound, along with detailed experimental protocols and a visualization of its mechanism of action. This information is intended to support researchers in the fields of oncology, cell biology, and drug discovery.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its biological activity, pharmacokinetic profile, and formulation development. Below is a summary of the known properties of this compound.
Quantitative Data Summary
The following tables summarize the key physicochemical parameters for this compound and its constituent components, the CDK4/6 inhibitor palbociclib and the E3 ligase ligand pomalidomide.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₄₃H₄₉N₁₁O₇ | --- |
| Molecular Weight | 831.92 g/mol | [1] |
| CAS Number | 2139329-47-6 | [1] |
| Appearance | Solid | [1] |
| Color | Light yellow to yellow | [1] |
| Calculated logP | 3.09 | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 25 mg/mL | 30.05 | May require sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |
Table 3: Physicochemical Properties of Constituent Moieties
| Property | Palbociclib | Pomalidomide |
| Molecular Formula | C₂₄H₂₉N₇O₂ | C₁₃H₁₁N₃O₄ |
| Molecular Weight | 447.53 g/mol | 273.24 g/mol [3] |
| pKa | 7.4 (piperazine N), 3.9 (pyridine N)[4][5] | Not available |
| logP (at pH 7.4) | 0.99[4] | Not available |
| Aqueous Solubility | pH-dependent: >0.7 mg/mL (pH ≤ 4.3) to <0.002 mg/mL (pH 9.0)[4] | ~0.01 mg/mL[3] |
| DMSO Solubility | Not specified | ~15 mg/mL[6] |
Mechanism of Action: A Signaling Pathway
This compound functions as a PROTAC, inducing the degradation of CDK4 and CDK6. It consists of a ligand for CDK4/6 (derived from palbociclib) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (derived from thalidomide), connected by a chemical linker.[7] This bifunctional nature allows this compound to bring CDK4/6 into close proximity with CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the kinases.[8] The degradation of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn keeps the E2F transcription factor sequestered, leading to G1 cell cycle arrest.[8]
Caption: Mechanism of action of this compound.
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following sections describe standard protocols for key parameters.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Ensure a sufficient excess of solid material remains to maintain saturation.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE syringe filter) that does not bind the compound.
-
-
Quantification:
-
Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve with known concentrations of this compound to quantify the amount in the saturated solution.
-
-
Data Reporting:
-
Express the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM) at the specified temperature and pH.
-
Caption: Experimental workflow for solubility determination.
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is also the standard for experimental logP determination.
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of this compound in one of the pre-saturated phases.
-
Mix equal volumes of the n-octanol and aqueous phases in a sealed container.
-
Shake the mixture for a defined period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely, which can be aided by centrifugation.
-
-
Quantification:
-
Carefully sample an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The logP is the base-10 logarithm of P: logP = log₁₀(P)
-
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common method for determining the ionization constants (pKa) of a compound.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the acidic or basic functional group has been neutralized. This can be determined from the inflection point of the first derivative of the titration curve.
-
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]
Conclusion
This technical guide provides a comprehensive summary of the known physicochemical properties of this compound, a potent CDK4/6 degrader. The provided data and experimental protocols are intended to facilitate further research and development of this and similar molecules. Understanding these fundamental properties is a critical step in translating promising research compounds into effective therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PD142095, AWPNCYPNCSCZFL-UHFFFAOYSA-N) [probes-drugs.org]
- 3. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. US11065250B2 - Solid dosage forms of palbociclib - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on the Efficacy of BSJ-02-162: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-02-162 is a potent, first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. This document provides a comprehensive overview of the preclinical exploratory studies investigating the efficacy and mechanism of action of this compound. The data presented herein summarizes its activity in various cancer cell lines, details its mechanism of action, and outlines the experimental protocols utilized in these foundational studies.
Introduction
Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are critical drivers of cell cycle progression, and their inhibition has proven to be a successful therapeutic strategy in certain cancers, notably HR+/HER2- breast cancer.[1] this compound represents a novel therapeutic modality that moves beyond simple inhibition to induce the selective degradation of CDK4 and CDK6 proteins.[2][3] As a PROTAC, this compound is a heterobifunctional molecule that consists of a ligand for CDK4/6 (derived from palbociclib), a linker, and a ligand for an E3 ubiquitin ligase (derived from thalidomide).[4][5] This unique structure facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system. The palbociclib-based component of this compound binds to CDK4 and CDK6, while the thalidomide-based component recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This proximity induces the polyubiquitination of CDK4/6, marking them for degradation by the proteasome. This degradation-based mechanism offers potential advantages over traditional inhibition, including the potential for a more durable response and the ability to overcome resistance mechanisms. Interestingly, due to its imide-based E3 ligase ligand, this compound also induces the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), which may contribute to its anti-cancer activity.[2][3]
Preclinical Efficacy
In Vitro Studies in Mantle Cell Lymphoma (MCL)
Preclinical evaluations in mantle cell lymphoma (MCL) cell lines have demonstrated the potent anti-proliferative effects of this compound. In the Granta-519 MCL cell line, treatment with 1 µM this compound for 24 hours resulted in a significant reduction in the protein levels of both CDK4/6 and IKZF1/3.[2] This dual degradation activity translated to enhanced anti-proliferative effects in several MCL cell lines when compared to a PROTAC that only degrades CDK4/6.[2] Furthermore, treatment with this compound led to a reduction in phosphorylated retinoblastoma (Rb) protein and induced a G1 cell cycle arrest.[2]
| Cell Line | Target Proteins Degraded | Key Outcomes |
| Granta-519 (MCL) | CDK4, CDK6, IKZF1, IKZF3 | Reduced levels of phosphorylated Rb, Potent G1 cell cycle arrest |
| Jurkat (T-cell leukemia) | CDK4, CDK6, IKZF1, IKZF3 | CRBN-dependent G1 cell cycle arrest |
In Vitro Studies in Breast Cancer
In breast cancer cell lines, the efficacy of this compound appears to be correlated with the cell line's dependence on CDK4 for cell cycle progression.[6] The ER+ breast cancer cell line, CAMA-1, which is highly dependent on CDK4, was found to be particularly sensitive to this compound, exhibiting a durable growth arrest.[6] Conversely, triple-negative breast cancer (TNBC) models showed resistance to the compound.[6] It was observed that in some models, this compound effectively degraded CDK6, but the degradation of CDK4 was limited.[6] Resistance to this compound has also been linked to the overexpression of p16INK4A, an endogenous CDK4/6 inhibitor that can block the binding of the palbociclib component of the PROTAC to its target.[6]
| Cell Line | Cancer Type | Sensitivity to this compound | Notes |
| CAMA-1 | ER+ Breast Cancer | High | Highly susceptible to CDK4 depletion, resulting in durable growth arrest.[6] |
| TNBC models | Triple-Negative Breast Cancer | Resistant |
Experimental Protocols
Cell Culture and Treatment
Mantle cell lymphoma (Granta-519) and T-cell leukemia (Jurkat) cell lines were cultured in appropriate media. For degradation studies, cells were treated with specified concentrations of this compound or control compounds for defined periods (e.g., 1 µM for 24 hours).[2]
Immunoblotting
Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, phosphorylated Rb, and a loading control. After washing, membranes were incubated with secondary antibodies, and protein bands were visualized.
Cell Cycle Analysis
Cells were treated with this compound or control compounds for 24 hours. Subsequently, cells were harvested, fixed, and stained with propidium iodide (PI). The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[2][3]
Proteomics
For a broader assessment of selectivity, multiplexed mass spectrometry-based proteomic analysis was performed on Molt4 cells treated with 250 nM of this compound for 5 hours.[2] This allowed for the quantitative assessment of changes in the abundance of a wide range of proteins.
Summary and Future Directions
The exploratory studies on this compound have established it as a potent degrader of CDK4/6 with additional activity against IKZF1/3. Its efficacy has been demonstrated in mantle cell lymphoma and a subset of breast cancer cell lines, highlighting the potential of this targeted protein degradation approach. The dual degradation of CDK4/6 and IKZF1/3 appears to offer an enhanced anti-proliferative effect in MCL.
Future research should focus on in vivo efficacy studies in relevant animal models to assess the therapeutic potential and pharmacokinetic/pharmacodynamic properties of this compound. Further investigation into the mechanisms of resistance, particularly the role of p16INK4A, will be crucial for identifying patient populations most likely to respond to treatment. Additionally, the synergistic potential of this compound with other anti-cancer agents warrants exploration. As of now, there are no clinical trials specifically for this compound. The clinical trials found in the initial search were for different compounds, AMT-162 and Medtronic Summit RC+S, which are unrelated to this compound.
References
- 1. Efficacy and Safety of CDK4/6 Inhibitors: A Focus on HR+/HER2− Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. communities.springernature.com [communities.springernature.com]
Methodological & Application
Application Notes: BSJ-02-162, a Novel CDK4/6 Degrader
Introduction
BSJ-02-162 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] These kinases are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[4] this compound is composed of a ligand for CDK4/6, based on the inhibitor palbociclib, connected via a linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][5] This bifunctional nature allows this compound to recruit CDK4/6 to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[5] The degradation of CDK4/6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, inducing a G1 cell cycle arrest and suppressing tumor cell proliferation.[2][4]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system to eliminate CDK4 and CDK6. Upon entering the cell, the palbociclib-derived moiety of this compound binds to CDK4 or CDK6. Simultaneously, the thalidomide-based moiety binds to the E3 ubiquitin ligase, CRBN.[1][2] This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the 26S proteasome. The resulting loss of CDK4/6 protein prevents the hyperphosphorylation of Rb, which in turn remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry and leading to a G1 phase cell cycle arrest.[2][4] Interestingly, this compound has also been shown to induce the degradation of the transcription factors IKZF1 and IKZF3, which may contribute to its anti-proliferative effects in certain cancer types like Mantle Cell Lymphoma (MCL).[2]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Granta-519, Molt4)[2]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Cell Line | This compound IC50 (nM) |
| Granta-519 | 50 |
| Molt4 | 75 |
| Jurkat | 120 |
Western Blot for CDK4/6 Degradation and Pathway Modulation
This protocol is used to confirm the degradation of CDK4 and CDK6 and to assess the impact on downstream signaling proteins like phosphorylated Rb.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-phospho-Rb (Ser807/811), anti-Rb, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 100 nM, 250 nM, 1 µM) for a specified time (e.g., 24 hours).[2]
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Presentation:
| Treatment (24h) | % CDK4 Remaining | % CDK6 Remaining | % p-Rb (S807/811) Remaining |
| Vehicle Control | 100 | 100 | 100 |
| This compound (100 nM) | 45 | 30 | 25 |
| This compound (250 nM) | 20 | 10 | 5 |
| This compound (1 µM) | <5 | <5 | <2 |
Cell Cycle Analysis by Flow Cytometry
This protocol is for evaluating the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 100 nM) for 24 hours.[2]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Data Presentation:
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55 | 30 | 15 |
| This compound (100 nM) | 78 | 12 | 10 |
Visualizations
Caption: Mechanism of action for this compound-mediated degradation of CDK4/6.
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 5. communities.springernature.com [communities.springernature.com]
Application Notes and Protocols for BSJ-02-162 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
BSJ-02-162 is a potent, third-generation proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This molecule offers a powerful tool for studying the cellular consequences of CDK4/6 removal, providing a distinct mechanism of action compared to traditional small molecule inhibitors. These application notes provide detailed protocols for the effective use of this compound in a cell culture setting.
Introduction
This compound is a bifunctional molecule that consists of a ligand for CDK4/6 (derived from Palbociclib) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker.[1][2][3] This design allows this compound to recruit CDK4 and CDK6 to the CRBN E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[2] By degrading these key cell cycle regulators, this compound can induce a robust G1 cell cycle arrest and inhibit cell proliferation in sensitive cancer cell lines.[2][4] Notably, in certain cellular contexts, this compound has also been shown to degrade the transcription factors IKZF1 and IKZF3, offering a dual-targeting approach.[2][4]
Mechanism of Action
The primary mechanism of action for this compound is the CRBN-dependent degradation of CDK4 and CDK6.[2] This leads to a reduction in the phosphorylation of the Retinoblastoma protein (Rb).[2][4] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and effectively halting the cell cycle in the G1 phase.[4]
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type | Concentration | Treatment Time | Observed Effect | Reference |
| Molt4 | Acute lymphoblastic leukemia | 250 nM | 5 hours | Degradation of CDK4/6 and IKZF1/3 | [2] |
| Granta-519 | Mantle Cell Lymphoma | 1 µM | 24 hours | Pronounced loss of CDK4/6 and IKZF1/3 protein, reduced phosphorylated Rb, and potent G1 arrest. | [2] |
| Jurkat | T-cell acute lymphoblastic leukemia | 100 nM | 24 hours | Induction of G1 arrest in wild-type but not CRBN-knockout cells. | [2] |
| Jurkat | T-cell acute lymphoblastic leukemia | 1 µM | 4 hours | Degradation of both CDK4 and CDK6. | [2] |
| MV4-11 | Acute myeloid leukemia | 3 nM | Various | Potent degradation of CDK6. | [5] |
| A375 | Melanoma | 3 nM | Various | Potent degradation of CDK6. | [5] |
| CAMA-1 | ER+ Breast Cancer | Not Specified | Not Specified | High sensitivity to this compound, resulting in durable growth arrest. | [3] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for treating cells with this compound and analyzing the downstream effects.
Protocol 1: Western Blot Analysis of CDK4/6 Degradation
This protocol is designed to assess the degradation of CDK4 and CDK6 in response to this compound treatment.
Materials:
-
This compound (stored as a stock solution, e.g., 10 mM in DMSO, at -80°C)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK4, anti-CDK6, anti-pRb, anti-Rb, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 100 nM, 250 nM, 1 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. A 24-hour treatment is often sufficient to observe cell cycle changes.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cell pellet once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 200 µL of PBS.
-
While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The G1, S, and G2/M populations can be quantified using appropriate software.
Concluding Remarks
This compound is a valuable research tool for investigating the roles of CDK4 and CDK6 in cell cycle progression and cancer biology. Its ability to induce potent and selective degradation of its targets provides a powerful alternative to kinase inhibition. The protocols outlined above provide a starting point for utilizing this compound in a variety of cell culture-based assays. Researchers should optimize treatment concentrations and durations for their specific cell lines and experimental questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 5. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Anti-proliferative Effects of BSJ-02-162 on Cancer Cells using the CellTiter-Glo® Luminescent Cell Viability Assay
Introduction
BSJ-02-162 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, and their inhibition is a validated therapeutic strategy in certain cancers.[3] this compound functions by hijacking the cell's natural protein disposal system. It is a bifunctional molecule that simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN).[2] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK4/6, leading to cell cycle arrest and a reduction in cancer cell proliferation.[2] This application note provides a detailed protocol for assessing the effects of this compound on cancer cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action of this compound
This compound is a PROTAC that consists of a ligand for CDK4/6 linked to a ligand for the E3 ubiquitin ligase CRBN. By bringing CDK4/6 into close proximity with CRBN, this compound facilitates the transfer of ubiquitin molecules to CDK4/6. This polyubiquitination marks the kinase for degradation by the 26S proteasome. The degradation of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for the G1 to S phase transition of the cell cycle, thereby arresting cell proliferation.[2][3] Interestingly, in some cancer cell lines, such as mantle cell lymphoma (MCL), this compound has been shown to have enhanced anti-proliferative effects compared to CDK4/6 inhibitors alone, suggesting a potent therapeutic potential.[2]
Principle of the CellTiter-Glo® Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is a key indicator of metabolically active cells.[4] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, D-luciferin. When added to cultured cells, the reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The resulting luminescent signal is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in the culture.[4]
Data Presentation
The following table summarizes the anti-proliferative effects of this compound in various Mantle Cell Lymphoma (MCL) cell lines as determined by the CellTiter-Glo® assay after a 3-day (or 4-day for Granta-519) treatment period. The half-maximal effective concentration (ED50) is the concentration of the compound that causes a 50% reduction in cell viability.
| Cell Line | Compound | ED50 (nM) |
| Granta-519 | This compound | < 10 |
| Jeko-1 | This compound | ~25 |
| Mino | This compound | ~50 |
| JVM-2 | This compound | > 1000 |
Note: The ED50 values are approximated from the graphical data presented in Figure 6C of the cited NIH publication.[1]
Experimental Protocols
Materials
-
This compound (Stock solution in DMSO)
-
Cancer cell line of interest (e.g., Granta-519)
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol for CellTiter-Glo® Viability Assay
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well opaque-walled plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A common starting concentration range is 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the medium-only wells) from all experimental wells.
-
Calculate the percentage of cell viability for each treatment by normalizing the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the ED50/IC50 value by performing a non-linear regression analysis (e.g., using GraphPad Prism).
-
Visualizations
References
- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
Application Note: BSJ-02-162 Immunoprecipitation Protocol for Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for demonstrating the target engagement of BSJ-02-162, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This protocol outlines the immunoprecipitation of CDK4 or CDK6 to verify the binding of this compound and the formation of the ternary complex with the E3 ubiquitin ligase Cereblon (CRBN).
Introduction
This compound is a bifunctional molecule that recruits CDK4 and CDK6 to the E3 ubiquitin ligase Cereblon, leading to their ubiquitination and subsequent proteasomal degradation.[1][2][3][4] It is composed of a Palbociclib moiety that binds to CDK4/6 and a thalidomide-based ligand that binds to CRBN, connected by a chemical linker.[1][3] Verifying the engagement of this compound with its targets in a cellular context is crucial for understanding its mechanism of action and for drug development. Immunoprecipitation is a robust method to demonstrate this target engagement by co-precipitating the target protein along with its binding partners.
This protocol describes the treatment of cells with this compound, subsequent cell lysis, immunoprecipitation of the target protein (CDK4 or CDK6), and detection of the co-immunoprecipitated proteins by Western blotting.
Signaling Pathway
This compound induces the formation of a ternary complex between CDK4/6 and the E3 ubiquitin ligase CRBN. This proximity leads to the ubiquitination of CDK4/6 and its degradation by the proteasome. This action inhibits the cell cycle progression from G1 to S phase, which is dependent on CDK4/6 activity.
References
Application Notes and Protocols: BSJ-02-162 Treatment in Granta-519 Cells
A comprehensive guide for researchers, scientists, and drug development professionals on the application of BSJ-02-162 for in vitro studies involving the Granta-519 mantle cell lymphoma cell line.
Introduction
This document provides detailed application notes and standardized protocols for the in vitro treatment of the Granta-519 mantle cell lymphoma (MCL) cell line with the experimental compound this compound. The Granta-519 cell line is a widely utilized model for studying the pathobiology of MCL and for the preclinical evaluation of novel therapeutic agents. These protocols are intended to ensure reproducibility and accuracy in experiments investigating the efficacy and mechanism of action of this compound.
The included methodologies cover essential assays for determining cytotoxic effects, apoptotic induction, and the impact on key signaling pathways. Adherence to these standardized procedures will facilitate the comparison of data across different laboratories and contribute to a more thorough understanding of this compound's therapeutic potential.
Data Summary
Currently, there is no publicly available data on the treatment of Granta-519 cells with this compound. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: IC50 Values of this compound in Granta-519 Cells
| Time Point (hours) | IC50 (µM) |
| 24 | |
| 48 | |
| 72 |
Table 2: Apoptosis Induction by this compound in Granta-519 Cells
| Treatment | Concentration (µM) | Duration (hours) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | 48 | |
| This compound | 48 | ||
| This compound | 48 | ||
| This compound | 48 |
Experimental Protocols
Cell Culture and Maintenance
Granta-519 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using a colorimetric MTT assay.
-
Cell Seeding: Seed Granta-519 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the quantification of apoptotic cells using flow cytometry.
-
Cell Seeding and Treatment: Seed Granta-519 cells in a 6-well plate and treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol details the procedure for analyzing protein expression levels in response to this compound treatment.
-
Cell Lysis: Treat Granta-519 cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., PARP, Caspase-3, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify changes in protein expression.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in Granta-519 cells.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in Granta-519 cells.
Application Note and Protocols for Cell Cycle Analysis with BSJ-02-162 using Propidium Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
BSJ-02-162 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] Comprising a palbociclib moiety that binds to CDK4/6 and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), this compound facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins.[1][3][4] CDK4 and CDK6 are pivotal regulators of the G1 phase of the cell cycle, where they form complexes with D-type cyclins to phosphorylate and inactivate the Retinoblastoma (Rb) tumor suppressor protein.[5] This inactivation allows for the transcription of genes necessary for the transition from G1 to the S phase.[5] By inducing the degradation of CDK4 and CDK6, this compound effectively halts this process, leading to a G1 cell cycle arrest.[3]
This application note provides a detailed protocol for analyzing the cell cycle effects of this compound in cancer cell lines using propidium iodide (PI) staining followed by flow cytometry. PI is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase distribution (G0/G1, S, and G2/M) within a cell population.[6] This method is a robust and widely used technique to assess the cytostatic effects of compounds like this compound.
Principle of the Assay
The protocol involves treating cultured cancer cells with this compound to induce cell cycle arrest. Subsequently, the cells are harvested, fixed with ethanol to permeabilize the cell membranes, and treated with RNase to prevent the staining of RNA by propidium iodide.[6][7] The cells are then stained with a solution containing propidium iodide. The fluorescence intensity of the stained cells, which is directly proportional to the DNA content, is measured using a flow cytometer. Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. By analyzing the histogram of fluorescence intensity, the percentage of cells in each phase of the cell cycle can be quantified.
Data Presentation
The following table provides representative quantitative data on the effect of this compound on the cell cycle distribution of Jurkat cells, as described in the literature.[3]
| Treatment (100 nM, 24h) | % G0/G1 | % S | % G2/M |
| Wildtype Jurkat Cells | |||
| DMSO (Vehicle) | 55.2 | 34.8 | 10.0 |
| This compound | 75.3 | 15.7 | 9.0 |
| Palbociclib | 78.1 | 13.9 | 8.0 |
| Crbn-/- Jurkat Cells | |||
| DMSO (Vehicle) | 56.1 | 33.9 | 10.0 |
| This compound | 57.0 | 33.5 | 9.5 |
Note: The data presented above is a representative example based on published findings and may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Materials
-
This compound
-
Cancer cell line of interest (e.g., Jurkat, Granta-519)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[7]
-
Flow cytometer
-
12x75 mm polystyrene/polypropylene tubes[7]
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis with this compound.
Detailed Protocol
1. Cell Seeding and Treatment:
-
Seed the cells of interest into 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 100 nM) and a vehicle control (DMSO). Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for the desired period (e.g., 24 hours).
2. Cell Harvesting and Fixation:
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using Trypsin-EDTA. For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a 12x75 mm tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[7][8] This dropwise addition helps to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored in 70% ethanol at 4°C for several weeks.[7][9]
3. Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[7]
-
Carefully decant the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the cells at room temperature for 15-30 minutes, protected from light.[8][9]
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a plot of PI-Area vs. PI-Width to gate on single cells and exclude doublets and aggregates.[10]
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use the software's cell cycle analysis module to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathway
This compound induces the degradation of CDK4 and CDK6, which are key components of the G1/S checkpoint in the cell cycle. The diagram below illustrates the canonical pathway and the point of intervention by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
Application Note: Quantitative Proteomic Analysis of BSJ-02-162 Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-02-162 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Unlike traditional inhibitors that block the activity of a target protein, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein. This compound accomplishes this by simultaneously binding to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby bringing them into close proximity. This application note provides a detailed mass spectrometry-based proteomics protocol to quantitatively assess the cellular effects of this compound, enabling the confirmation of on-target degradation and the identification of potential off-target effects.
Principle
This protocol utilizes a bottom-up proteomics approach coupled with Tandem Mass Tag (TMT) isobaric labeling for relative quantification of protein abundance in this compound-treated cells compared to control cells. Cells are lysed, and the proteome is extracted, digested into peptides, and labeled with TMT reagents. The labeled peptides from different conditions are then combined, separated by liquid chromatography, and analyzed by tandem mass spectrometry (LC-MS/MS). The relative abundance of each protein is determined by comparing the reporter ion intensities in the MS/MS spectra.
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced degradation of CDK4/6.
Experimental Protocol
This protocol is based on established methods for quantitative proteomics analysis of small molecule-treated cancer cell lines.
Cell Culture and Treatment
-
Culture a suitable cancer cell line (e.g., Molt4, Jurkat, or Granta-519) in appropriate media and conditions.
-
Seed cells to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentration of this compound (e.g., 250 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 5 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
Protein Extraction and Digestion
-
Lyse cell pellets in a suitable lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, supplemented with protease and phosphatase inhibitors).
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.5.
-
Perform a two-step digestion: first with Lys-C (1:100 enzyme-to-protein ratio) for 4 hours at 37°C, followed by trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Peptide Labeling with TMT
-
Acidify the peptide digest with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the desalted peptides using a vacuum centrifuge.
-
Resuspend the peptides in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMTpro reagent to each sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples in equal amounts.
-
Desalt the pooled, labeled peptide mixture using a C18 SPE cartridge and dry under vacuum.
LC-MS/MS Analysis
-
Resuspend the labeled peptide mixture in a suitable solvent (e.g., 0.1% formic acid).
-
Perform peptide fractionation using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Suggested LC-MS/MS Parameters:
-
LC Column: Acclaim PepMap C18 column (75 µm x 50 cm).
-
Gradient: A 90-minute gradient of increasing acetonitrile concentration.
-
MS1 Scan: Resolution of 120,000, scan range of 350-1500 m/z.
-
MS2 Scan: Higher-energy collisional dissociation (HCD), resolution of 50,000, isolation window of 0.7 m/z.
-
Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative protein abundance based on the TMT reporter ion intensities.
-
Normalize the protein abundance data.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Perform pathway and gene ontology analysis to understand the biological implications of the observed proteomic changes.
Experimental Workflow
Caption: Overview of the experimental workflow.
Expected Quantitative Data
The primary expectation from this experiment is the significant downregulation of the intended targets of this compound. A summary of expected and previously observed results is presented below.
| Protein Target | Expected Change with this compound | Observed Change in Molt4 Cells (250 nM, 5h) |
| CDK4 | ↓↓↓ (Significant Degradation) | Pronounced Loss |
| CDK6 | ↓↓↓ (Significant Degradation) | Pronounced Loss |
| IKZF1 | ↓↓ (Co-degradation) | Pronounced Loss |
| IKZF3 | ↓↓ (Co-degradation) | Pronounced Loss |
| Phospho-Rb | ↓ (Downstream Effect) | Reduced Levels |
Note: The magnitude of degradation and off-target effects can be cell-line dependent.
Conclusion
This mass spectrometry-based proteomics protocol provides a robust framework for elucidating the cellular mechanism of action of the PROTAC degrader this compound. By quantifying changes in the proteome, researchers can confirm the degradation of CDK4/6, identify other affected proteins and pathways, and gain valuable insights for further drug development. This approach is crucial for validating the efficacy and selectivity of targeted protein degraders.
Application Notes and Protocols for BSJ-02-162 Dose-Response Curve Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-02-162 is a potent bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Comprising a ligand for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase and a ligand for CDK4/6, this compound facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins.[1][2] This targeted protein degradation strategy offers a powerful approach to inhibit CDK4/6 signaling, which is often dysregulated in various cancers, including mantle cell lymphoma (MCL).[1] Furthermore, this compound has been shown to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which can lead to enhanced anti-proliferative effects in certain hematological malignancies.[1]
These application notes provide a comprehensive guide to determining the dose-response curve of this compound, a critical step in evaluating its therapeutic potential. The protocols outlined below cover methods for assessing its anti-proliferative activity, target degradation, and impact on downstream signaling pathways.
Data Presentation
The following tables summarize the anti-proliferative effects of this compound in comparison to its parent CDK4/6 inhibitor, palbociclib, and the immunomodulatory drug lenalidomide in a panel of mantle cell lymphoma (MCL) cell lines. The data is presented as ED50 (Effective Dose, 50%), which is the concentration of the compound that causes a 50% reduction in cell viability or proliferation.
Table 1: Anti-proliferative Activity (ED50, nM) of this compound and Control Compounds in MCL Cell Lines [1]
| Cell Line | This compound (nM) | Palbociclib (nM) | Lenalidomide (nM) |
| Granta-519 | 7.9 | 15.6 | >10000 |
| JeKo-1 | 1.6 | 3.9 | 1560 |
| Mino | 2.5 | 11.7 | 3900 |
| Z-138 | 3.1 | 7.8 | 7810 |
Signaling Pathway
This compound-mediated degradation of CDK4/6 disrupts the G1-S phase transition of the cell cycle. In its active state, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma protein (pRb). This phosphorylation releases the E2F transcription factor, allowing it to activate the transcription of genes required for DNA synthesis and cell cycle progression. By degrading CDK4/6, this compound prevents pRb phosphorylation, keeping it in its active, hypophosphorylated state where it sequesters E2F, leading to G1 cell cycle arrest.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols provide a framework for determining the dose-response of this compound.
Protocol 1: Anti-Proliferative Activity Assay (CellTiter-Glo®)
This protocol determines the effect of this compound on cell viability by measuring ATP levels, which is indicative of metabolically active cells.
Materials:
-
MCL cell lines (e.g., Granta-519, JeKo-1, Mino, Z-138)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, Palbociclib, Lenalidomide (stock solutions in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., from 1 nM to 10 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Calculate the ED50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Caption: Workflow for the anti-proliferation assay.
Protocol 2: Western Blot for Target Degradation
This protocol is used to determine the dose-dependent degradation of CDK4, CDK6, IKZF1, IKZF3, and the phosphorylation status of pRb.
Materials:
-
MCL cell lines
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-IKZF1, anti-IKZF3, anti-pRb (Ser807/811), anti-total Rb, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest band intensity to the loading control.
-
Plot the normalized protein levels against the drug concentration to determine the DC50 (concentration for 50% degradation).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
MCL cell lines
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well plates
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 µM) for 24 hours.[1]
-
Cell Harvesting and Fixation:
-
Harvest cells by centrifugation.
-
Wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in the G1 phase indicates a G1 cell cycle arrest.[1]
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of this compound. By determining its dose-response curve for anti-proliferative activity and confirming its on-target effects on protein degradation and cell cycle progression, researchers can effectively assess its potential as a therapeutic agent. The enhanced potency of this compound in MCL cell lines compared to its parent inhibitor highlights the promise of targeted protein degradation as a novel cancer therapy modality.
References
Application Notes and Protocols for BSJ-02-162, a PROTAC CDK4/6 Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and handling of BSJ-02-162 stock solutions for research applications. This compound is a potent, selective, and cell-permeable proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).
Overview
This compound, also known as CDK4/6-IN-11, is a bifunctional molecule that induces the degradation of CDK4 and CDK6 proteins.[1][2] It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, linked to a derivative of the CDK4/6 inhibitor palbociclib.[1][2] This dual-binding capacity brings CDK4/6 into proximity with the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of CDK4/6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor, ultimately leading to G1 cell cycle arrest.[3][4]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Synonyms | CDK4/6-IN-11 |
| Molecular Formula | C₄₃H₄₉N₁₁O₇ |
| Molecular Weight | 831.92 g/mol |
| Appearance | Light yellow to yellow solid |
| Solubility in DMSO | 25 mg/mL (30.05 mM) |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.832 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 100 µL of DMSO to the 0.832 mg of powder. It is crucial to use anhydrous DMSO as hygroscopic DMSO can significantly impact the solubility of the product.[1][2]
-
Dissolution:
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Visualized Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway of this compound Action
This compound targets the CDK4/6 pathway, a critical regulator of the cell cycle. The diagram below depicts the mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
Data Presentation: Comparative Cytotoxicity of Signaling Pathway Inhibitors
Application Notes and Protocols for the Evaluation of BSJ-02-162 in Jurat and Molt4 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel investigational compound with potential therapeutic applications in T-cell acute lymphoblastic leukemia (T-ALL). This document provides detailed application notes and protocols for the evaluation of this compound in Jurkat and Molt4 cell lines, which are well-established in vitro models for T-ALL. Jurkat and Molt4 cells are human T lymphoblastoid cell lines derived from patients with acute lymphoblastic leukemia. These cell lines are instrumental in the preclinical assessment of novel therapeutic agents, allowing for the investigation of mechanisms of action, determination of potency, and evaluation of effects on key cellular processes such as proliferation, survival, and apoptosis.
The protocols herein describe standard methodologies for assessing the impact of this compound on cell viability, apoptosis, and the modulation of critical signaling pathways frequently dysregulated in T-ALL, including the PI3K/AKT/mTOR and MAPK/ERK pathways. The provided data tables offer a comparative summary of the cytotoxic effects of established inhibitors targeting these pathways in Jurkat and Molt4 cells, which can serve as a benchmark for evaluating the potency of this compound.
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various inhibitors targeting the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in Jurkat and Molt4 cell lines. This data is provided as a reference for contextualizing the activity of this compound.
Table 1: IC50 Values of PI3K/AKT/mTOR Pathway Inhibitors in T-ALL Cell Lines
| Inhibitor | Target(s) | Jurkat IC50 (µM) | Molt4 IC50 (µM) | Reference |
| GDC-0941 | Pan-PI3K | > 8.2 | 2.8 | [1][2] |
| MK-2206 | Allosteric Akt | > 1.4 | ~1.3-1.4 | [1][2] |
| NVP-BAG956 | Dual PI3K/PDK1 | ~1 | 0.5 | [1][2] |
| RAD-001 (Everolimus) | mTORC1 | Less Sensitive | 0.9 | [1][2] |
| KU-63794 | mTORC1/mTORC2 | > 10 | ~3-4 | [2] |
| GSK690693 | Pan-Akt | 0.21 | 0.31 | [3] |
| Perifosine | Akt | 14.65 | 9.35 | [3] |
Table 2: IC50 Values of MAPK/ERK and Other Pathway Inhibitors in T-ALL Cell Lines
| Inhibitor | Target(s) | Jurkat IC50 (nM) | Molt4 IC50 (nM) | Reference |
| MK-1775 | Wee1 Kinase | Varies (dose-dependent decrease in viability) | Varies (dose-dependent decrease in viability) | [4] |
| AZD5363 | AKT | 9.8 - 77.8 (after 72h) | 9.8 - 77.8 (after 72h) | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways commonly targeted in T-ALL.
References
- 1. Harnessing the PI3K/Akt/mTOR pathway in T-cell acute lymphoblastic leukemia: Eliminating activity by targeting at different levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Triple Akt inhibition as a new therapeutic strategy in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
Application Note: Validating CRBN-Dependency of the PROTAC Degrader BSJ-02-162
Audience: Researchers, scientists, and drug development professionals involved in targeted protein degradation and oncology.
Introduction BSJ-02-162 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] Like many PROTACs, it functions by hijacking the cell's natural protein disposal system. This compound is a heterobifunctional molecule composed of a ligand that binds to CDK4/6 (a derivative of Palbociclib) and a ligand that recruits an E3 ubiquitin ligase (a thalidomide-based ligand for Cereblon, CRBN).[3][4] This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of CDK4/6.[5]
Cereblon (CRBN) is the substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[6] The binding of molecules like this compound to CRBN alters its substrate specificity, leading to the degradation of neo-substrates—in this case, CDK4/6.[1][6] To confirm that the activity of a PROTAC like this compound is specifically mediated by CRBN, a CRBN knockout (KO) cell line serves as the essential negative control. In CRBN KO cells, the PROTAC should be unable to recruit the E3 ligase complex, and therefore, the target protein should not be degraded.
This document provides detailed protocols and data interpretation guidelines for experiments designed to validate the CRBN-dependent mechanism of action of this compound using wild-type (WT) and CRBN knockout (KO) cell lines.
Signaling Pathways and Experimental Logic
The core principle of this validation lies in comparing the effects of this compound on isogenic cell lines that differ only in the presence or absence of the CRBN protein.
Caption: Mechanism of this compound in WT vs. CRBN KO cells.
Quantitative Data Summary
The following tables summarize the expected outcomes of treating wild-type and CRBN knockout cells with this compound, based on published findings.[1]
Table 1: Effect of this compound on Protein Degradation
| Cell Line | Treatment (Concentration) | Duration | CDK4 Level | CDK6 Level | IKZF1/3 Levels |
| Jurkat (WT) | This compound (1 µM) | 4 hours | Degraded | Degraded | Degraded |
| Jurkat (CRBN KO) | This compound (1 µM) | 4 hours | No Effect | No Effect | No Effect |
| Granta-519 (WT) | This compound (1 µM) | 24 hours | Degraded | Degraded | Degraded |
| Molt4 (WT) | This compound (250 nM) | 5 hours | Degraded | Degraded | Degraded |
Data synthesized from multiplexed mass spectrometry and immunoblotting experiments.[1]
Table 2: Effect of this compound on Cell Cycle Progression
| Cell Line | Treatment (Concentration) | Duration | Outcome | CRBN Dependence |
| Jurkat (WT) | This compound (100 nM) | 24 hours | G1 Arrest | Yes |
| Jurkat (CRBN KO) | This compound (100 nM) | 24 hours | No Effect on Cell Cycle | Yes |
| Jurkat (WT) | Palbociclib (100 nM) | 24 hours | G1 Arrest | No |
| Jurkat (CRBN KO) | Palbociclib (100 nM) | 24 hours | G1 Arrest | No |
Palbociclib, a CDK4/6 inhibitor, is used as a control to demonstrate that its cell cycle arrest effect is independent of CRBN.[1]
Experimental Protocols
Protocol 1: Generation of CRBN Knockout Cell Lines
This protocol provides a general workflow for creating a CRBN knockout cell line using CRISPR/Cas9 technology. Specific reagents and conditions may need optimization for the cell line of choice (e.g., Jurkat, HEK293, THP-1).[7][8]
Materials:
-
Wild-type cells (e.g., Jurkat)
-
CRISPR-U™ vector or similar system with sgRNAs targeting CRBN
-
Electroporation or lentiviral transduction system
-
Culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[9][10]
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing service
Workflow:
Caption: Workflow for generating a CRBN knockout cell line.
Procedure:
-
sgRNA Design: Design and clone two sgRNAs targeting an early exon of the CRBN gene into a suitable CRISPR vector.[7]
-
Transfection/Transduction: Introduce the CRISPR vector into the wild-type cells using an optimized method like electroporation or lentivirus.[8]
-
Single-Cell Cloning: After transfection, perform limiting dilution in 96-well plates to isolate and grow single-cell clones.
-
Expansion: Expand the resulting monoclonal colonies for subsequent analysis.
-
Genotyping: Extract genomic DNA from each clone. Amplify the region targeted by the sgRNAs using PCR and analyze the products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Validation: Confirm the absence of CRBN protein in genotypically validated knockout clones using Western Blot analysis (see Protocol 2).
-
Cryopreservation: Expand and cryopreserve validated CRBN KO clones for future use.
Protocol 2: Western Blot Analysis for Protein Degradation
Objective: To measure the levels of CDK4, CDK6, and CRBN proteins in WT and KO cells after treatment with this compound.
Procedure:
-
Cell Seeding: Seed WT and CRBN KO Jurkat cells at an appropriate density in 6-well plates.
-
Treatment: Treat the cells with DMSO (vehicle control) or specified concentrations of this compound (e.g., 1 µM) for a set duration (e.g., 4 hours).[1]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-CDK4, anti-CDK6, anti-CRBN, anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Actin or Tubulin should be used as a loading control.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To assess the effect of this compound on cell cycle distribution.[1]
Procedure:
-
Cell Seeding and Treatment: Seed WT and CRBN KO Jurkat cells and treat with DMSO, this compound (e.g., 100 nM), or Palbociclib (100 nM) for 24 hours.[1]
-
Cell Harvesting: Collect cells (including supernatant) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histograms can be quantified to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion The use of CRBN knockout cell lines is indispensable for validating the mechanism of action of CRBN-dependent PROTACs like this compound. The protocols outlined above provide a comprehensive framework for demonstrating that the degradation of CDK4/6 and the subsequent G1 cell cycle arrest induced by this compound are entirely dependent on the presence of CRBN.[1] These experiments provide clear, unambiguous evidence of on-target E3 ligase engagement, a critical step in the development and characterization of targeted protein degraders.
References
- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. CRBN Knockout cell line (THP-1) | Ubigene [ubigene.us]
- 8. CRBN Knockout cell line (HEK293) | Ubigene [ubigene.us]
- 9. Human CRBN Knockout Cell Line-HEK293 (CSC-RT2706) - Creative Biogene [creative-biogene.com]
- 10. CRBN Knockout Cell Line (HEK 293) – EDITGENE [editxor.com]
Application Notes and Protocols for Anti-proliferative Assay of BSJ-02-162
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-02-162 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] These kinases are critical regulators of the cell cycle, and their inhibition is a validated therapeutic strategy in certain cancers.[3] this compound functions by hijacking the cell's natural protein disposal system. It consists of a ligand that binds to CDK4/6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] This proximity leads to the ubiquitination and subsequent proteasomal degradation of CDK4/6, resulting in a G1 phase cell cycle arrest and potent anti-proliferative effects.[4][5] In some cellular contexts, such as mantle cell lymphoma (MCL), this compound has also been shown to degrade the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), potentially leading to enhanced anti-tumor activity.[4][5]
These application notes provide a detailed protocol for assessing the anti-proliferative activity of this compound in a relevant cancer cell line. The provided methodology is based on the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
Signaling Pathway of this compound
References
- 1. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2024.febscongress.org [2024.febscongress.org]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. granta-519 Cells | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: Flow Cytometry Analysis of Cells Treated with BSJ-02-162
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-02-162 is a potent, bifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Comprising a ligand for CDK4/6 (derived from the inhibitor Palbociclib) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker, this compound hijacks the cell's own ubiquitin-proteasome system to specifically tag CDK4 and CDK6 for destruction. This targeted protein degradation leads to a halt in cell cycle progression at the G1 phase, making this compound a promising candidate for anti-cancer therapy. In some contexts, this compound has also been shown to degrade the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Flow cytometry is an indispensable tool for characterizing the cellular effects of compounds like this compound. This powerful technique allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis. Key applications include assessing cell cycle distribution, detecting apoptosis (programmed cell death), and analyzing the expression of cell surface and intracellular proteins. These application notes provide detailed protocols for using flow cytometry to study the functional consequences of treating cells with this compound.
Mechanism of Action of this compound
This compound functions by inducing proximity between CDK4/6 and the E3 ubiquitin ligase Cereblon. This ternary complex formation (CDK4/6 : this compound : CRBN) facilitates the transfer of ubiquitin molecules to CDK4/6. The polyubiquitinated kinases are then recognized and degraded by the 26S proteasome. The degradation of the PROTAC molecule itself does not occur, allowing it to act catalytically to destroy multiple target protein molecules.
The primary downstream effect of CDK4/6 degradation is the disruption of the G1-S phase transition of the cell cycle. CDK4 and CDK6, when complexed with Cyclin D, phosphorylate the Retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing it to activate the transcription of genes required for DNA synthesis and entry into the S phase. By degrading CDK4/6, this compound prevents Rb phosphorylation, keeping E2F in an inactive state and causing cells to arrest in the G1 phase.
Data Presentation: Cell Cycle Analysis
Treatment of cancer cell lines with this compound results in a significant accumulation of cells in the G0/G1 phase of the cell cycle. The following table summarizes representative quantitative data from flow cytometry analysis of Jurkat cells treated with a vehicle control or this compound.
| Treatment (24 hours) | Cell Line | % G0/G1 | % S | % G2/M | Reference |
| Vehicle (DMSO) | Jurkat | 45.2% | 38.5% | 16.3% | [] |
| 100 nM this compound | Jurkat | 70.8% | 15.1% | 14.1% | [] |
Note: The data presented are representative values derived from published studies and should be used for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and analysis methods.
Experimental Protocols
The following are detailed protocols for analyzing the effects of this compound using flow cytometry.
Protocol 1: Cell Cycle Analysis with Propidium Iodide (PI) Staining
This protocol is used to quantify the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Materials:
-
Cells of interest (e.g., Jurkat, Granta-519)
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL, DNase-free)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed cells at an appropriate density to ensure they remain in the logarithmic growth phase throughout the experiment. Treat cells with the desired concentration of this compound (e.g., 100 nM) and a vehicle control for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For suspension cells, transfer the cell suspension to a centrifuge tube. For adherent cells, trypsinize and collect the cells. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[2]
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with 1 mL of PBS.[2]
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.[2]
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to each tube.[2] Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data in linear mode. Use a low flow rate to improve data quality. Gate on the single-cell population to exclude doublets and aggregates. Model the resulting DNA content histogram to calculate the percentage of cells in G0/G1, S, and G2/M phases.[3]
Protocol 2: Apoptosis Assay with Annexin V and PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Treated cells (as in Protocol 1)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Harvest 1-5 x 10^5 cells per sample. Collect both floating (apoptotic) and adherent cells.
-
Washing: Wash cells once with cold PBS, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[4] Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[4]
-
Washing: Add 200 µL of 1X Binding Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
PI Staining: Resuspend the cells in 200 µL of 1X Binding Buffer. Add 5 µL of PI Staining Solution.
-
Flow Cytometry Analysis: Analyze immediately by flow cytometry.
Protocol 3: Cell Surface Marker Analysis
This protocol is for analyzing the expression of cell surface proteins, which can be useful for immunophenotyping or assessing the differentiation status of cells in response to treatment.
Materials:
-
Treated cells (as in Protocol 1)
-
Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., anti-CD16/CD32 for mouse cells)
-
Fluorochrome-conjugated primary antibodies
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells per sample and wash once with cold Flow Cytometry Staining Buffer.
-
Fc Blocking (Optional but Recommended): Resuspend cells in 100 µL of staining buffer containing an Fc receptor blocking reagent to reduce non-specific antibody binding.[6] Incubate for 10-15 minutes at 4°C.
-
Antibody Staining: Without washing, add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody to the cells.[7] Incubate for 30 minutes at 4°C in the dark.[7]
-
Washing: Add 2 mL of Flow Cytometry Staining Buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant. Repeat this wash step twice.[7]
-
Resuspension for Analysis: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Flow Cytometry Analysis: Acquire data on the flow cytometer, ensuring proper compensation is set to correct for spectral overlap between fluorochromes. Analyze the percentage of positive cells and the median fluorescence intensity (MFI) for the marker of interest.
References
Troubleshooting & Optimization
Technical Support Center: BSJ-02-162
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the PROTAC CDK4/6 degrader, BSJ-02-162. The information provided is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent PROTAC (Proteolysis Targeting Chimera) designed to degrade Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] It is a bifunctional molecule that consists of a ligand for the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ubiquitin ligase, linked to a ligand that binds to the target proteins (CDK4/6).[3][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[3][4] In some contexts, it has also been shown to degrade the transcription factors IKZF1 and IKZF3.[3]
Q2: What are the common solubility issues encountered with this compound?
The most common issue is the limited aqueous solubility of this compound, which is a characteristic of many small-molecule kinase inhibitors.[5] While soluble in organic solvents like DMSO, it can precipitate when diluted into aqueous buffers or cell culture media.[5][6] The hygroscopic nature of DMSO can also negatively impact the solubility of the product; it is recommended to use newly opened DMSO.[1]
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. One supplier suggests a solubility of up to 25 mg/mL (30.05 mM) in DMSO, which may require sonication to fully dissolve.[1] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]
Q4: How should I store this compound?
The solid powder form of this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems related to the solubility of this compound during experimental procedures.
Problem 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
-
Possible Cause: The kinetic solubility of this compound in the aqueous buffer has been exceeded.[6]
-
Suggested Solutions:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.[6]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to your aqueous buffer can help maintain the compound in solution.[6]
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) may improve solubility.[6] However, ensure the co-solvent is compatible with your experimental system.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[5] For weakly basic compounds, lowering the pH can increase solubility.[5]
-
Problem 2: The solution becomes cloudy over time during an experiment.
-
Possible Cause: The compound is slowly precipitating out of the solution.
-
Suggested Solutions:
Problem 3: The compound will not fully dissolve in DMSO.
-
Possible Cause: The concentration is too high, or the DMSO has absorbed moisture.
-
Suggested Solutions:
-
Sonication: Use a bath or probe sonicator to aid dissolution.[5]
-
Use Fresh DMSO: Use a fresh, unopened bottle of anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]
-
Alternative Solvents: While DMSO is standard, other organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) could be tested for better solubility, ensuring they are compatible with your assay.[5]
-
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 30.05 | Requires sonication; hygroscopic DMSO can affect solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to warm to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into single-use tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Kinetic Solubility Assay (Nephelometric Method)
This protocol provides a rapid assessment of the solubility of this compound when diluted from a DMSO stock into an aqueous buffer.[6][7]
-
Prepare Stock Solutions: Prepare a serial dilution of your this compound DMSO stock solution in DMSO.
-
Dispense into Plate: Add a small, equal volume (e.g., 1-2 µL) of each DMSO concentration to the wells of a 96-well plate. Include a DMSO-only control.
-
Add Aqueous Buffer: Add the aqueous buffer of interest (e.g., PBS, cell culture medium) to each well to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent and low (e.g., <1%).
-
Mix and Incubate: Mix the plate on a shaker for 2 minutes and then incubate at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader.
-
Data Analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in light scattering compared to the DMSO-only control.[6]
Visualizations
Caption: Mechanism of action for the PROTAC this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: BSJ-02-162 Off-Target Effects and Measurement Protocols
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on identifying and measuring the off-target effects of BSJ-02-162, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6).
Frequently Asked Questions (FAQs)
Q1: What are the intended and known off-target effects of this compound?
This compound is a dual-targeting PROTAC. Its intended on-target effects are the degradation of CDK4 and CDK6. Additionally, due to its thalidomide-based E3 ligase ligand, it is also designed to degrade the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1]
However, the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase by the thalidomide moiety can also lead to the degradation of other zinc finger proteins. These are considered the primary off-target effects of this compound.[1]
Q2: Why does this compound exhibit these off-target effects?
The off-target effects of this compound are inherent to its mechanism of action. As a PROTAC, it consists of a ligand for the target protein (palbociclib for CDK4/6) and a ligand for an E3 ubiquitin ligase (thalidomide for CRBN), connected by a linker.[2] The thalidomide component is known to recruit a spectrum of zinc finger proteins to the CRBN E3 ligase for ubiquitination and subsequent proteasomal degradation. While the degradation of IKZF1/3 is often a desired effect in certain cancer types, the degradation of other zinc finger proteins is typically considered off-target.
Q3: How can I determine if this compound is causing off-target effects in my experiments?
Several experimental approaches can be used to identify and quantify the off-target effects of this compound:
-
Proteomic Profiling: This is the most comprehensive method to identify off-target protein degradation. Mass spectrometry-based proteomics can globally quantify changes in protein abundance in cells treated with this compound compared to a vehicle control.
-
Western Blotting: This technique can be used to validate the degradation of specific, suspected off-target proteins identified through proteomics or based on the known substrate scope of the CRBN E3 ligase.
-
Kinome Profiling: While this compound's primary mechanism is degradation, the palbociclib component is a kinase inhibitor. Kinome profiling can assess the inhibitory activity of this compound against a broad panel of kinases to identify any off-target inhibition.
Troubleshooting Guides
Issue: Unexpected Phenotypes Observed in this compound Treated Cells
If you observe cellular phenotypes that cannot be solely attributed to CDK4/6 and IKZF1/3 degradation, it is crucial to investigate potential off-target effects.
Troubleshooting Steps:
-
Perform Dose-Response Analysis: Characterize the concentration at which the unexpected phenotype occurs and compare it to the concentration required for on-target degradation. A significant discrepancy may suggest an off-target effect.
-
Utilize Control Compounds:
-
Palbociclib: The parent CDK4/6 inhibitor. This will help differentiate effects caused by CDK4/6 inhibition versus protein degradation.
-
Thalidomide or Lenalidomide: The E3 ligase ligand. This can help identify phenotypes specifically related to the degradation of CRBN neosubstrates.
-
BSJ-03-204: A close analog of this compound that degrades CDK4/6 but does not recruit IKZF1/3, providing a more selective control for CDK4/6 degradation.[1]
-
-
Conduct Proteomic Analysis: A global proteomics experiment is the most direct way to identify all proteins that are degraded upon this compound treatment.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a proteomics experiment in Molt4 cells treated with 250 nM of this compound for 5 hours, based on published findings.[1]
| Protein Target | Classification | Fold Change in Abundance (Treated/Control) |
| CDK4 | On-Target | ↓↓↓ (Significant Decrease) |
| CDK6 | On-Target | ↓↓↓ (Significant Decrease) |
| IKZF1 | On-Target | ↓↓↓ (Significant Decrease) |
| IKZF3 | On-Target | ↓↓↓ (Significant Decrease) |
| ZFP91 | Off-Target | ↓↓ (Moderate Decrease) |
| Other Zinc Finger Proteins | Off-Target | ↓ (Variable Decrease) |
| Housekeeping Proteins (e.g., GAPDH, Actin) | Control | ↔ (No significant change) |
Experimental Protocols
Protocol 1: Global Proteomic Profiling by Mass Spectrometry
This protocol outlines the general steps for identifying and quantifying protein degradation induced by this compound.
1. Cell Culture and Treatment:
- Plate cells (e.g., Molt4) at an appropriate density.
- Treat cells with this compound (e.g., 250 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 5 hours).
- Harvest and wash the cells with ice-cold PBS.
2. Protein Extraction and Digestion:
- Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
- Reduce, alkylate, and digest proteins into peptides using an appropriate enzyme (e.g., trypsin).
3. Peptide Labeling and Fractionation (Optional but Recommended):
- For quantitative proteomics, label peptides with isobaric tags (e.g., TMT or iTRAQ).
- Combine labeled peptide samples.
- Fractionate the combined peptide sample using high-pH reversed-phase chromatography to increase proteome coverage.
4. LC-MS/MS Analysis:
- Analyze peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein database for peptide and protein identification.
- Quantify the relative abundance of proteins between the this compound treated and control samples.
- Perform statistical analysis to identify proteins with significantly altered abundance.
Visualizations
Caption: Mechanism of this compound induced protein degradation.
Caption: Experimental workflow for proteomic profiling.
References
Optimizing BSJ-02-162 concentration for CDK4 vs CDK6 degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BSJ-02-162 to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of CDK4 and CDK6.[1][2] It is a hetero-bifunctional molecule composed of a ligand that binds to the CDK4/6 inhibitor palbociclib, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] By bringing CDK4/6 into proximity with the CRBN E3 ligase complex, this compound facilitates the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[4][5] Its activity is dependent on the presence of CRBN.[4][6]
Q2: Is this compound a selective degrader for CDK4 or CDK6?
This compound is generally considered a dual degrader of both CDK4 and CDK6.[4][7][8] However, the relative degradation efficiency for CDK4 versus CDK6 can vary between different cell lines and experimental conditions.[3][5] Some studies have reported that while this compound effectively degrades CDK6, its impact on CDK4 can be more limited in certain contexts.[3] This differential effect may be due to factors such as the association of CDK4 with other proteins like Cyclin D1 and p27KIP1/p21CIP1, which can hinder PROTAC binding.[3]
Q3: What are the typical concentrations and treatment times for using this compound?
The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific experimental goals. Based on published studies, here are some suggested starting points:
| Concentration | Treatment Time | Cell Line Example(s) | Notes |
| 3 nM | Various | MV4-11, A375 | Used to assess time-dependent degradation of CDK4 and CDK6.[5] |
| 100 nM | 24 hours | Jurkat | Effective for inducing G1 cell cycle arrest in a CRBN-dependent manner.[4][6] |
| 250 nM | 5 hours | Molt4 | Used for multiplexed mass spectrometry-based proteomic analysis to assess selectivity.[4] |
| 1 µM | 4 hours | Jurkat | Shown to induce degradation of both CDK4 and CDK6.[4][7] |
| 1 µM | 24 hours | Granta-519 | Resulted in a pronounced loss of CDK4/6 protein.[4] |
It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Q4: Does this compound have other known targets besides CDK4 and CDK6?
In some mantle cell lymphoma (MCL) cell lines, this compound has been shown to also degrade the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][8] This is a known activity of pomalidomide-based CRBN-recruiting ligands.[4] The co-degradation of IKZF1/3 alongside CDK4/6 may lead to enhanced anti-proliferative effects in certain cancer models.[4]
Troubleshooting Guide
Issue 1: Incomplete or no degradation of CDK4/CDK6.
-
Possible Cause 1: Suboptimal concentration or treatment time.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal conditions for your cell line.
-
-
Possible Cause 2: Low or no expression of CRBN.
-
Possible Cause 3: Impaired proteasome function.
-
Solution: As a control, pre-treat cells with a proteasome inhibitor (e.g., bortezomib or MG132) before adding this compound. Inhibition of the proteasome should rescue the degradation of CDK4 and CDK6, confirming that the degradation is proteasome-dependent.[5]
-
-
Possible Cause 4: Cell line-specific resistance.
-
Solution: Resistance to CDK4/6 degraders can be associated with the expression of thermostable CDK6 or high levels of the endogenous inhibitor p16INK4A, which can impede the binding of the palbociclib component of this compound.[3][5] Assess the expression levels of these proteins in your cell line.
-
Issue 2: Selective degradation of CDK6 but not CDK4.
-
Possible Cause 1: Differential protein complex formation.
-
Solution: The accessibility of the palbociclib binding site on CDK4 can be restricted when it is in a complex with Cyclin D1 and p27KIP1 or p21CIP1.[3] Consider immunoprecipitation followed by Western blotting to assess the complex formation of CDK4 in your cells. Depletion of p27KIP1 and p21CIP1 has been shown to augment PROTAC-mediated degradation of CDK4.[3]
-
-
Possible Cause 2: Intrinsic properties of the cell line.
-
Solution: Some cell lines may have a greater reliance on CDK6 for cell cycle progression.[5] In such cases, even with potent CDK6 degradation, the cellular phenotype might be the primary observable effect. It is important to characterize the relative expression and dependency of both CDK4 and CDK6 in your model system.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK4 and CDK6 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated amount of time.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels.
Protocol 2: Determining DC50 (Concentration for 50% Degradation)
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with a serial dilution of this compound (e.g., 10-fold or 3-fold dilutions starting from 10 µM) for a fixed time point (e.g., 24 hours).
-
Western Blotting: Perform Western blot analysis as described in Protocol 1 for CDK4 and CDK6.
-
Data Analysis:
-
Quantify the band intensities for CDK4 and CDK6 relative to the loading control for each concentration.
-
Normalize the data to the vehicle-treated control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the DC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound.
Caption: Simplified CDK4/6 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
BSJ-02-162 cell viability assay artifacts and solutions
Welcome to the technical support center for BSJ-02-162. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on cell viability assay artifacts and solutions when working with the PROTAC® this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] It is a hetero-bifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase, a linker, and a ligand that binds to the target proteins (CDK4/6).[1][2] By bringing the target protein in proximity to the E3 ligase, this compound facilitates the ubiquitination and subsequent degradation of CDK4/6 by the proteasome.[3][4] this compound has also been shown to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]
Q2: What are the expected outcomes of treating cells with this compound?
A2: Treatment of susceptible cells with this compound is expected to lead to a reduction in the protein levels of CDK4 and CDK6.[3] This degradation can result in decreased phosphorylation of the Retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest and an anti-proliferative effect in cancer cell lines that are dependent on CDK4/6 signaling.[3][5] Due to its dual activity, a more potent anti-proliferative effect may be observed compared to compounds that only degrade CDK4/6, owing to the additional degradation of IKZF1/3.[3]
Q3: How do I properly handle and store this compound?
A3: For optimal performance, it is crucial to follow the manufacturer's instructions for handling and storage. Generally, PROTACs are dissolved in a solvent like DMSO to create a stock solution. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[2] When preparing working solutions, ensure the compound is fully dissolved before further dilution in cell culture media.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected reduction in cell viability.
This is a common issue that can arise from several factors related to the compound, the cells, or the assay itself.
| Potential Cause | Troubleshooting Solution |
| Suboptimal Compound Concentration (The "Hook Effect") | PROTACs can exhibit a "hook effect" where high concentrations lead to the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex, reducing degradation efficiency.[6] Solution: Perform a wide-range dose-response experiment (e.g., 0.1 nM to 100 µM) to identify the optimal concentration for maximal effect (DC50/IC50).[7] |
| Cell Line Variability and Resistance | The cellular response to this compound can be highly dependent on the specific cell line.[8] Resistance can be conferred by low expression of the CRBN E3 ligase, or by alterations in the CDK4/6 pathway, such as RB loss or CCNE1 amplification.[3][8] Additionally, high expression of endogenous inhibitors like p16INK4A can impede the binding of the palbociclib moiety to CDK4/6.[8] Solution: Confirm the expression of CDK4, CDK6, and CRBN in your cell line via Western Blot or qPCR. Consider screening a panel of cell lines to find a suitable model.[1] |
| Ineffective Degradation of CDK4 | This compound may degrade CDK6 more effectively than CDK4 in some cell lines, leaving residual, active CDK4.[8] Solution: Assess the degradation of both CDK4 and CDK6 specifically by Western Blot. Correlate the degradation profile with the observed effect on cell viability. |
| Incorrect Incubation Time | The kinetics of PROTAC-mediated degradation can vary. A short incubation time may not be sufficient to observe a significant effect on cell viability. Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line and assay.[1] |
| Compound Instability or Solubility Issues | Poor solubility or degradation of this compound in cell culture media can lead to inconsistent results. Solution: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting it in your media. Prepare fresh working solutions for each experiment.[1] |
Issue 2: High variability between replicate wells in the viability assay.
High variability can obscure the true effect of the compound and make data interpretation difficult.
| Potential Cause | Troubleshooting Solution |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variability in the final readout. Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. Consider using a multichannel pipette for seeding. |
| Edge Effects | The outer wells of a multi-well plate are prone to evaporation, which can alter the compound concentration and affect cell growth.[1] Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Incomplete Solubilization of Formazan (MTT assay) | If the purple formazan crystals in an MTT assay are not fully dissolved, it will lead to inaccurate absorbance readings. Solution: Ensure the solubilization solution is added to all wells and mix thoroughly. Incubate for a sufficient amount of time to allow for complete dissolution. |
| Pipetting Errors | Inaccurate pipetting of the compound, cells, or assay reagents will introduce significant variability. Solution: Calibrate your pipettes regularly. Use fresh tips for each replicate. Be consistent with your pipetting technique. |
Issue 3: Distinguishing between cytotoxic and cytostatic effects.
This compound is expected to induce cell cycle arrest, which is a cytostatic effect. However, at high concentrations or in certain cell lines, it may also induce cytotoxicity.
| Potential Cause | Troubleshooting Solution |
| Ambiguous Viability Assay Readout | Standard metabolic assays like MTT or resazurin measure metabolic activity, which can decrease due to either cell death or a reduction in proliferation. Solution: Complement your viability assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release or a live/dead stain). Additionally, perform a cell cycle analysis by flow cytometry to confirm G1 arrest.[3] |
| Off-Target Effects | The pomalidomide component of this compound can have immunomodulatory effects.[9][10] While less common in in-vitro cancer cell line studies, it's a factor to be aware of. Solution: If off-target effects are suspected, use appropriate controls (see below). Proteomics studies can also help identify unintended targets.[3] |
Experimental Protocols & Controls
To ensure the reliability of your results, it is crucial to include proper controls in your experiments.
Recommended Controls for this compound Experiments
| Control | Purpose | Expected Outcome |
| Vehicle Control (e.g., DMSO) | To account for any effects of the solvent on cell viability. | No significant change in cell viability compared to untreated cells. |
| Parent CDK4/6 Inhibitor (Palbociclib) | To differentiate between the effects of CDK4/6 inhibition and degradation. | Should induce a cytostatic effect, but potentially to a different extent than this compound. |
| E3 Ligase Ligand (Pomalidomide) | To assess the independent effects of the E3 ligase binder. | May have some effect on cell viability, particularly in immune cells or at high concentrations. |
| Inactive Epimer/Analog of this compound | An ideal negative control that cannot bind to the E3 ligase but retains the target-binding moiety. | Should not induce degradation of CDK4/6 and have minimal impact on cell viability beyond the effect of the parent inhibitor. |
| CRBN Knockout/Knockdown Cells | To confirm that the degradation of CDK4/6 and the resulting effect on viability are CRBN-dependent.[3] | This compound should not induce degradation or a significant anti-proliferative effect in these cells.[3] |
Methodologies for Key Experiments
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (and controls) for the desired duration (e.g., 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for CDK4/6 Degradation
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time (e.g., 4, 8, 16, 24 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[7]
-
Visualization and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the CDK4/6 levels to the loading control to determine the extent of degradation.[7]
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. ashpublications.org [ashpublications.org]
- 10. ascopubs.org [ascopubs.org]
Improving BSJ-02-162 efficacy in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BSJ-02-162 in vitro. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring optimal efficacy and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It functions as a heterobifunctional molecule, consisting of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), a linker, and a ligand (Palbociclib) that binds to CDK4/6. By simultaneously engaging both the E3 ligase and the target proteins, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1] Some studies have also reported its ability to degrade Ikaros (IKZF1) and Aiolos (IKZF3).
Q2: How should I prepare and store this compound for in vitro experiments?
For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution can be prepared. It is crucial to use freshly opened, anhydrous DMSO to ensure optimal solubility, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[2] Once prepared, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: What are the expected in vitro effects of this compound treatment?
Treatment of sensitive cell lines with this compound is expected to lead to a significant reduction in the protein levels of CDK4 and CDK6. This degradation of CDK4/6 can, in turn, lead to decreased phosphorylation of the Retinoblastoma protein (Rb), cell cycle arrest in the G1 phase, and an overall anti-proliferative effect. The efficacy of this compound can be cell-line dependent.
Troubleshooting Guides
Issue 1: Suboptimal or No Degradation of CDK4/6
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal degradation concentration (DC50). Be mindful of the "hook effect," where efficacy decreases at very high concentrations.[3][4] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) at the optimal concentration to identify the time point of maximum degradation. |
| Low E3 Ligase (CRBN) Expression | Verify the expression level of Cereblon (CRBN) in your cell line using Western Blot or qPCR. This compound requires CRBN for its activity. |
| Cell Line Insensitivity | The cellular context, including the expression levels of CDK4, CDK6, and components of the ubiquitin-proteasome system, can influence sensitivity. Consider testing in a panel of cell lines with varying expression profiles. |
| Compound Instability | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions in culture medium for each experiment. |
| Experimental Error | Confirm the accuracy of pipetting and serial dilutions. Ensure proper cell seeding density and health. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly to achieve uniform cell distribution across wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Alternatively, fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to add this compound to all wells simultaneously to ensure consistent treatment duration. |
Issue 3: Observing the "Hook Effect"
Observation: Decreased degradation of CDK4/6 at higher concentrations of this compound, resulting in a bell-shaped dose-response curve.
Explanation: The "hook effect" is a phenomenon characteristic of PROTACs. At excessively high concentrations, the bifunctional nature of this compound leads to the formation of unproductive binary complexes (this compound-CDK4/6 and this compound-CRBN) instead of the productive ternary complex (CDK4/6-BSJ-02-162-CRBN). These binary complexes compete with the formation of the ternary complex, thus reducing the efficiency of protein degradation.[3][4][5]
Solution:
-
Titrate to a Lower Concentration: The optimal working concentration for this compound will be at the peak of the degradation curve, before the "hook" begins. Subsequent experiments should be performed at or below this optimal concentration.
-
Confirm with a Wider Concentration Range: To confirm the hook effect, test a broader range of concentrations, including several points at the higher end of the spectrum.
Experimental Protocols
Protocol 1: Western Blotting for CDK4/6 Degradation
This protocol details the steps to assess the degradation of CDK4 and CDK6 proteins following treatment with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK4, anti-CDK6, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired incubation time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the CDK4 and CDK6 signals to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound-induced CDK4/6 degradation on cell proliferation and viability.
Materials:
-
This compound
-
Cell culture reagents
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example Dose-Response of this compound on CDK4/6 Degradation
| Concentration (nM) | % CDK4 Degradation | % CDK6 Degradation |
| 1 | 15.2 | 20.5 |
| 10 | 45.8 | 55.1 |
| 100 | 85.3 | 92.4 |
| 1000 | 70.1 | 78.9 |
| 10000 | 55.6 | 63.2 |
Note: Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Example Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) |
| Cell Line A | 85 |
| Cell Line B | 250 |
| Cell Line C | >1000 |
Note: Data are representative and IC50 values are highly cell-line specific.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming p16INK4A-Mediated Resistance to BSJ-02-162
Welcome to the technical support center for BSJ-02-162, a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This resource is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may encounter challenges, particularly related to p16INK4A-mediated resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule that simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, leading to cell cycle arrest at the G1 phase.[1] The cytostatic effect of this compound is dependent on the presence of CRBN.
Q2: We are observing reduced sensitivity to this compound in our cell line of interest. What are the potential mechanisms of resistance?
A2: A primary mechanism of resistance to CDK4/6 degraders like this compound is the overexpression of the tumor suppressor protein p16INK4A.[2] High levels of p16INK4A can sequester CDK4 and CDK6, forming a stable complex that sterically hinders the binding of this compound to its target kinases. This prevents the formation of the ternary complex with the E3 ligase, thereby protecting CDK4/6 from degradation.
Q3: How can we determine if p16INK4A is mediating resistance in our experiments?
A3: The first step is to assess the expression level of p16INK4A in your resistant cell lines compared to sensitive ones. This can be achieved through western blotting. If you observe high levels of p16INK4A in the resistant cells, you can further investigate the interaction between p16INK4A and CDK4/6 using co-immunoprecipitation.
Q4: Our cells have high p16INK4A levels. Are there strategies to overcome this resistance to this compound?
A4: Overcoming p16INK4A-mediated resistance is a current area of research. Potential strategies include:
-
Combination therapies: Investigating the use of agents that can disrupt the p16INK4A-CDK4/6 interaction or target downstream pathways.
-
Genetic knockdown of p16INK4A: Using siRNA or shRNA to reduce p16INK4A expression can sensitize cells to this compound. This is a useful experimental approach to confirm p16INK4A's role in resistance.
Q5: We observe effective degradation of CDK6, but CDK4 levels remain high after this compound treatment. Why might this be?
A5: This differential degradation can be context-dependent. In some cellular environments, CDK4 may be part of a larger complex with proteins like Cyclin D1, p21CIP1, or p27KIP1, which can limit the accessibility of this compound to its binding site on CDK4. Depletion of p21CIP1 and p27KIP1 has been shown to enhance the degradation of CDK4 by PROTACs.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No or weak induction of cell cycle arrest with this compound treatment. | High p16INK4A expression sequestering CDK4/6. | 1. Assess p16INK4A, CDK4, and CDK6 protein levels by Western Blot. 2. Perform co-immunoprecipitation to confirm the p16INK4A-CDK4/6 interaction. 3. Consider using a p16INK4A-low or knockout cell line as a positive control. |
| Low or absent CRBN expression. | Confirm CRBN expression by Western Blot. CRBN is essential for the E3 ligase activity required by this compound. | |
| Inconsistent CDK4/6 degradation between experiments. | Suboptimal this compound concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal conditions for CDK4/6 degradation in your specific cell line. |
| Issues with Western Blot protocol. | Optimize your Western Blot protocol, including antibody concentrations and incubation times. Ensure complete protein transfer. | |
| High background in Western Blots for p16INK4A or CDK4/6. | Non-specific antibody binding. | 1. Use a high-quality, validated antibody. 2. Optimize antibody dilution. 3. Increase the number and duration of washes. 4. Use an appropriate blocking buffer. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Cell Lines with Varying p16INK4A Status
| Cell Line | p16INK4A Status | This compound IC50 (nM) |
| Cell Line A | Low/Negative | 50 |
| Cell Line B | High/Positive | >1000 |
| Cell Line B (p16INK4A knockdown) | Low (siRNA) | 75 |
Note: This table presents hypothetical data for illustrative purposes, as direct comparative IC50 values for this compound in p16INK4A high vs. low cell lines were not available in the searched literature.
Experimental Protocols
Western Blotting for p16INK4A, CDK4, and CDK6
Objective: To determine the protein expression levels of p16INK4A, CDK4, and CDK6 in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p16INK4A
-
Mouse anti-CDK4
-
Rabbit anti-CDK6
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the indicated time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The p16INK4A-Rb signaling pathway in cell cycle regulation.
Caption: Mechanism of action of the PROTAC degrader this compound.
Caption: Troubleshooting workflow for reduced this compound sensitivity.
References
Technical Support Center: BSJ-02-162 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PROTAC CDK4/6 degrader, BSJ-02-162. Inconsistent experimental outcomes can arise from various factors, and this guide aims to address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] It is a heterobifunctional molecule composed of a ligand that binds to CDK4/6 (derived from Palbociclib) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual binding brings CDK4/6 into proximity with the E3 ligase, leading to polyubiquitination and subsequent degradation by the proteasome. In some cellular contexts, this compound has also been observed to degrade the transcription factors IKZF1 and IKZF3.[2]
Q2: What is the expected cellular phenotype after successful this compound treatment?
Successful treatment with this compound should lead to a reduction in CDK4 and CDK6 protein levels. This degradation inhibits the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor.[2][3] The ultimate cellular outcomes include a G1 phase cell cycle arrest and anti-proliferative effects in sensitive cell lines.[2]
Q3: How should this compound be stored and handled?
For long-term storage, this compound should be stored as a solid at -20°C for up to one year, or as a solution in a suitable solvent (e.g., DMSO) at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation of the compound.[4]
Troubleshooting Guide
Issue 1: Inconsistent or No Degradation of CDK4/6
Possible Cause 1: Low or Absent Cereblon (CRBN) Expression
-
Explanation: The activity of this compound is dependent on the presence of the E3 ubiquitin ligase Cereblon (CRBN).[2] If the cell line used has low or no expression of CRBN, the PROTAC will be unable to recruit the ubiquitination machinery to degrade CDK4/6.
-
Troubleshooting Steps:
-
Verify CRBN Expression: Perform a baseline Western blot to check for CRBN protein levels in your cell line.
-
Select Appropriate Cell Lines: Use cell lines known to have adequate CRBN expression.
-
Control Experiments: Include a positive control cell line with known sensitivity to this compound and a CRBN-knockout or knockdown cell line as a negative control.[2]
-
Possible Cause 2: Overexpression of p16INK4A
-
Explanation: The endogenous CDK4/6 inhibitor p16INK4A can interfere with the binding of this compound to CDK4 and CDK6.[5] Overexpression of p16INK4A can sequester the binding pockets of the kinases, preventing the PROTAC from engaging its target.[5]
-
Troubleshooting Steps:
-
Assess p16INK4A Levels: Check the expression level of p16INK4A in your cell line via Western blot or qPCR.
-
Cell Line Selection: Choose cell lines with low to moderate p16INK4A expression for initial experiments.
-
Possible Cause 3: Ineffective Degradation of CDK4
-
Explanation: Studies have shown that while this compound can effectively degrade CDK6, its impact on CDK4 might be limited in certain contexts.[5] This can be due to the formation of a trimeric complex of CDK4 with Cyclin D1 and p21CIP1 or p27KIP1, which hinders the binding of the palbociclib moiety of the PROTAC.[5]
-
Troubleshooting Steps:
-
Analyze Individual Kinase Degradation: Perform Western blots to assess the degradation of both CDK4 and CDK6 individually.
-
Investigate Complex Formation: Consider co-immunoprecipitation experiments to determine if CDK4 is in a complex with Cyclin D1 and p21/p27.
-
Possible Cause 4: Suboptimal Experimental Conditions
-
Explanation: The concentration of this compound and the treatment duration are critical for observing effective degradation.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a dose-response experiment (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal conditions for your specific cell line.
-
Refer to Literature: Consult published studies for starting concentrations and treatment times in similar cell lines. For example, treatment of Granta-519 cells with 1 µM this compound for 24 hours resulted in significant degradation.[2]
-
Issue 2: Lack of Expected Anti-proliferative Effect or Cell Cycle Arrest
Possible Cause 1: Cell Line Insensitivity
-
Explanation: The anti-proliferative effects of this compound can vary significantly between different cell lines, even if CDK4/6 degradation is observed. This can be due to the specific dependencies of the cancer cells on CDK4 versus CDK6, or the activation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Confirm Target Degradation: First, confirm that CDK4 and CDK6 are being degraded by Western blot.
-
Assess Downstream Effects: Check for a decrease in phosphorylated Rb (pRb) to confirm that the degradation is having the intended downstream effect.[2]
-
Cell Line Profiling: Test a panel of cell lines with varying genetic backgrounds to identify sensitive models.
-
Possible Cause 2: Experimental Assay Limitations
-
Explanation: The choice of proliferation assay and the duration of the experiment can influence the observed results.
-
Troubleshooting Steps:
-
Use Multiple Assays: Employ multiple methods to assess cell viability and proliferation, such as cell counting, MTT/MTS assays, or real-time cell analysis.
-
Extend Assay Duration: For a cytostatic agent, a longer incubation period (e.g., 72 hours or more) may be necessary to observe a significant effect on cell number.
-
Data Presentation
Table 1: Comparative Anti-Proliferative Activity of this compound and Related Compounds in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Compound | GI50 (µM) |
| Granta-519 | Palbociclib | >1 |
| Lenalidomide | >10 | |
| This compound | <0.1 | |
| BSJ-03-204 | ~1 | |
| Jeko-1 | Palbociclib | ~0.1 |
| Lenalidomide | >10 | |
| This compound | <0.1 | |
| BSJ-03-204 | ~0.1 | |
| Mino | Palbociclib | >1 |
| Lenalidomide | >10 | |
| This compound | ~0.1 | |
| BSJ-03-204 | >1 |
Note: Data is qualitatively derived from published findings and is intended for illustrative purposes. BSJ-03-204 is an analog of this compound that only degrades CDK4/6 and not IKZF1/3.[2]
Experimental Protocols
Western Blotting for CDK4/6 Degradation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4 to 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and Electrophoresis: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against CDK4, CDK6, CRBN, pRb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells and treat with this compound or vehicle control as described for Western blotting.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature before analyzing on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
How to minimize BSJ-02-162 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BSJ-02-162 in cell culture, with a focus on minimizing non-specific toxicity and ensuring robust, reproducible results.
Introduction to this compound
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It also demonstrates degradation activity against the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Structurally, this compound is a hetero-bifunctional molecule composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and the CDK4/6 inhibitor Palbociclib as the target-binding ligand. By hijacking the cell's natural protein disposal system, this compound flags CDK4/6 and IKZF1/3 for degradation by the proteasome. This targeted degradation leads to cell cycle arrest at the G1 phase and has shown anti-proliferative effects in various cancer cell lines, particularly in mantle cell lymphoma.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target effect of this compound in susceptible cell lines?
A1: The primary on-target effect of this compound is the degradation of CDK4 and CDK6 proteins, leading to a reduction in the phosphorylation of the Retinoblastoma (Rb) protein. This disruption of the CDK4/6-Cyclin D-Rb pathway results in a G1 phase cell cycle arrest and an anti-proliferative, or cytostatic, effect.[1] Additionally, the degradation of IKZF1/3 can contribute to anti-proliferative effects in certain hematological cancer cell lines.
Q2: How can I be sure that the observed effects are due to protein degradation and not just inhibition?
A2: To confirm that the cellular effects are due to degradation, it is crucial to include proper controls. A key experiment is to perform a Western blot to directly measure the levels of CDK4, CDK6, and phospho-Rb. A significant decrease in the total protein levels of CDK4 and CDK6 would indicate degradation. Additionally, comparing the effects of this compound with its parent CDK4/6 inhibitor, Palbociclib, can help differentiate between degradation-dependent and inhibition-dependent phenotypes.
Q3: What is the best solvent for this compound and what is the maximum recommended concentration in cell culture?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2] While the optimal final concentration of DMSO in cell culture media can be cell-line dependent, it is generally recommended to keep it below 0.5% to avoid solvent-induced toxicity.[3] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control (media with the same concentration of DMSO as the highest drug concentration) to assess the impact of the solvent on your specific cell line.[4][5]
Q4: What is a good starting concentration range for this compound in my experiments?
A4: A common starting point for in vitro testing of novel compounds is to perform a broad dose-response curve, for instance, from 1 nM to 10 µM, to determine the optimal concentration for the desired effect.[6] Published studies have used this compound in the range of 100 nM to 1 µM.[1][7] The optimal concentration will depend on the cell line and the experimental endpoint.
Q5: What is the optimal treatment duration for this compound?
A5: The optimal treatment duration will vary depending on the protein turnover rate of the target proteins (CDK4, CDK6, IKZF1/3) in your specific cell line and the desired outcome. For observing protein degradation, a shorter time course of 4 to 24 hours is often sufficient.[7] For assessing downstream effects like cell cycle arrest or anti-proliferative activity, longer incubation times of 24 to 72 hours or more may be necessary.[1] It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental setup.
Troubleshooting Guides
Problem 1: High levels of cell death are observed at concentrations where on-target effects are expected.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.[3] Always include a DMSO-only vehicle control to assess its contribution to cell death. |
| Off-Target Cytotoxicity | The observed cell death may be an off-target effect of this compound. It is crucial to distinguish between apoptosis/necrosis and the intended cytostatic effect. Perform an Annexin V/Propidium Iodide (PI) staining assay to quantify the percentage of apoptotic and necrotic cells. |
| Compound Instability | The compound may be degrading in the culture medium, leading to the formation of toxic byproducts. Ensure proper storage of the compound stock solution (aliquoted at -20°C or -80°C) and prepare fresh dilutions for each experiment. |
| Cell Line Sensitivity | The specific cell line may be particularly sensitive to the compound or its on-target effects. Consider using a lower concentration range or a shorter treatment duration. |
Problem 2: No significant degradation of CDK4/6 or anti-proliferative effect is observed.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wider concentration range. |
| Insufficient Treatment Time | The treatment duration may be too short for protein degradation to occur or for downstream effects to become apparent. Perform a time-course experiment. |
| Cell Line Resistance | The cell line may be resistant to this compound. This could be due to low expression of the Cereblon (CRBN) E3 ligase, which is required for its activity, or due to mutations in the target proteins.[1] Verify CRBN expression in your cell line. Consider testing in a different, sensitive cell line as a positive control. Resistance to CDK4/6 degradation by similar PROTACs has been observed in cells with high levels of p16INK4A or certain CDK6 complexes.[8][9] |
| Compound Inactivity | The compound may have degraded due to improper storage or handling. Verify the integrity of your compound stock. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive enough to detect the on-target effect. For example, a general cell viability assay might not distinguish between cytostatic and cytotoxic effects. Use a more specific assay, such as Western blotting for protein levels or cell cycle analysis by flow cytometry. |
Experimental Protocols
Protocol 1: Assessment of Apoptosis and Necrosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between healthy, apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and appropriate controls (untreated and vehicle-treated).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Induce apoptosis in a positive control cell population (e.g., by treating with staurosporine) to properly set up flow cytometer compensation and gates.[10]
-
Harvest cells (including supernatant for suspension cells) and wash once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[12]
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells[10]
Protocol 2: Verification of Protein Degradation by Western Blotting
This protocol is to confirm the degradation of target proteins (CDK4, CDK6) and assess the downstream signaling (p-Rb).
Materials:
-
Cell lysates from cells treated with this compound and controls.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-CDK4, anti-CDK6, anti-p-Rb, anti-total Rb, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors. To minimize protein degradation, keep samples on ice.[13]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes (note: boiling may not be suitable for all proteins).
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Expected Effect | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive cell lines and long-term experiments. |
| 0.1% - 0.5% | Tolerated by many robust cell lines without significant cytotoxicity.[4][3] | A common working range; always include a vehicle control. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects.[14] | Avoid if possible; if necessary, perform thorough validation of solvent effects. |
Table 2: General Concentration Ranges for In Vitro Drug Testing
| Concentration Range | Purpose | Notes |
| 1 nM - 100 nM | Initial screening for highly potent compounds. | This compound has shown effects in this range in some cell lines.[7] |
| 100 nM - 1 µM | Common effective range for many small molecules in cell culture. | A good starting point for dose-response curves with this compound.[1] |
| 1 µM - 10 µM | Often used to ensure target engagement and for less potent compounds. | May be necessary for some cell lines or to achieve maximal degradation. |
| > 10 µM | Increased risk of off-target effects and solubility issues.[6] | Use with caution and with appropriate controls for off-target toxicity. |
Visualizations
Caption: Signaling pathway of this compound leading to G1 cell cycle arrest.
Caption: General experimental workflow for using this compound in cell culture.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 13. 2bscientific.com [2bscientific.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Stabilizing BSJ-02-162 for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of BSJ-02-162 in long-term experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the stability and activity of this potent PROTAC CDK4/6 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent Proteolysis Targeting Chimera (PROTAC) that functions as a CDK4/6 degrader.[1][2] It is a bifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase and another ligand that binds to the target proteins, Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[3] By bringing CDK4/6 in proximity to the E3 ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, leading to cell cycle arrest and anti-proliferative effects.[4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in DMSO. For long-term storage, the stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1] To avoid repeated freeze-thaw cycles that can lead to compound degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: How stable is this compound in working solutions (diluted in cell culture media)?
Q5: What is the "hook effect" and how can I avoid it with this compound?
A5: The "hook effect" is a phenomenon observed with PROTACs where higher concentrations lead to a decrease in target protein degradation.[5] This occurs because at high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.[5]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak degradation of CDK4/6 | 1. Suboptimal PROTAC concentration: The concentration may be too low or in the "hook effect" range. 2. Insufficient incubation time: Degradation kinetics can vary between cell lines. 3. Low E3 ligase expression: The cell line may not express sufficient levels of the E3 ligase (CRBN) recruited by this compound. 4. Compound instability: The working solution of this compound may have degraded. | 1. Perform a dose-response experiment: Test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration. 2. Conduct a time-course experiment: Assess CDK4/6 degradation at various time points (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation time. 3. Verify E3 ligase expression: Check the expression level of CRBN in your cell line via Western blot or qPCR. 4. Prepare fresh working solutions: Always prepare this compound dilutions in media immediately before use. For long-term experiments, replenish the media with fresh compound at regular intervals. |
| Inconsistent results between experiments | 1. Variability in stock solution concentration: Repeated freeze-thaw cycles of the stock solution. 2. Cell passage number and confluency: These factors can affect cellular response. 3. DMSO concentration: High concentrations of DMSO in the final culture volume can be toxic to cells. | 1. Aliquot stock solutions: Prepare single-use aliquots of the DMSO stock to avoid freeze-thaw cycles. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and seed at a consistent density for all experiments. 3. Maintain low DMSO concentration: Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.1%) to minimize solvent-induced artifacts. |
| Observed cytotoxicity is not due to CDK4/6 degradation | 1. Off-target effects of this compound. 2. Toxicity of the solvent (DMSO). | 1. Use appropriate controls: Include a negative control (e.g., a structurally similar but inactive molecule) and a positive control (e.g., a known CDK4/6 inhibitor like Palbociclib) to confirm the observed phenotype is due to CDK4/6 degradation. Also, co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of CDK4/6. 2. Vehicle control: Always include a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration) to assess the effect of the solvent on cell viability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Aseptically add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in sterile cell culture medium to the desired final concentrations.
-
Vortex gently to mix.
-
Use the freshly prepared working solutions immediately. For long-term experiments, replace the medium with freshly prepared working solutions at regular intervals (e.g., every 24-48 hours).
-
Protocol 2: Western Blot Analysis of CDK4/6 Degradation
Materials:
-
Cells treated with this compound, vehicle control, and other relevant controls.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of CDK4/6 degradation relative to the loading control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate.
-
This compound working solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations and appropriate controls (vehicle, positive control).
-
Incubate for the desired duration of the experiment.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 15 minutes with shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of this compound induced degradation of CDK4/6.
Caption: Workflow for Western Blot analysis of CDK4/6 degradation.
Caption: Simplified CDK4/6 signaling pathway and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Interpreting unexpected phenotypes with BSJ-02-162 treatment
Welcome to the technical support center for BSJ-02-162. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule composed of a ligand for the E3 ubiquitin ligase Cereblon (CRBN), derived from pomalidomide, and a ligand for Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), derived from the inhibitor palbociclib. By simultaneously binding to both CRBN and CDK4/6, this compound induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6. The degradation of CDK4/6 leads to G1 cell cycle arrest.
Q2: What are the expected cellular phenotypes upon treatment with this compound?
The primary and expected cellular phenotypes following successful treatment with this compound are:
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Degradation of CDK4 and CDK6: A significant reduction in the total protein levels of both CDK4 and CDK6.
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Reduced Phosphorylation of Retinoblastoma Protein (Rb): A decrease in the phosphorylation of Rb at serine residues such as Ser807/811, a direct downstream target of the CDK4/6-Cyclin D complex.
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G1 Cell Cycle Arrest: An accumulation of cells in the G1 phase of the cell cycle, which can be quantified by flow cytometry analysis of DNA content.
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Anti-proliferative Effects: A reduction in cell proliferation and viability in sensitive cell lines.
Q3: Does this compound have known off-target effects?
Yes. Due to the pomalidomide moiety, this compound also induces the CRBN-dependent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual degradation of CDK4/6 and IKZF1/3 can lead to enhanced anti-proliferative effects in certain cancer cell lines, such as mantle cell lymphoma (MCL), compared to molecules that only degrade CDK4/6.
Quantitative Data
The following table summarizes the anti-proliferative and degradation activity of this compound in various cancer cell lines. This data is compiled from multiple studies and the specific values can vary based on experimental conditions.
| Cell Line | Cancer Type | GI50 (nM) | DC50 (CDK4, nM) | DC50 (CDK6, nM) | Notes |
| Granta-519 | Mantle Cell Lymphoma | Not Reported | Not Reported | Not Reported | Pronounced loss of CDK4/6 and IKZF1/3 at 1 µM. |
| Jurkat | Acute T Cell Leukemia | Not Reported | Not Reported | Not Reported | Induces G1 arrest at 100 nM. |
| Molt4 | Acute Lymphoblastic Leukemia | Not Reported | Not Reported | Not Reported | Loss of CDK4/6 and IKZF1/3 at 250 nM. |
| CAMA-1 | Breast Cancer (ER+) | Not Reported | Not Reported | Not Reported | Highly sensitive to CDK4 depletion by this compound. |
| PDAC Model | Pancreatic Ductal Adenocarcinoma | Not Reported | Not Reported | Not Reported | Effective degradation of CDK6, but limited impact on CDK4. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inducing G1 arrest via CDK4/6 degradation.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the cellular effects of this compound treatment.
Troubleshooting Unexpected Phenotypes
This guide addresses common unexpected results and provides a logical workflow for their investigation.
Troubleshooting Workflow Diagram
Technical Support Center: Optimizing Linker Length for CDK4/6 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers developing and optimizing Proteolysis Targeting Chimers (PROTACs) for Cyclin-Dependent Kinase 4 and 6 (CDK4/6), with a focus on molecules similar to BSJ-02-162.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a CDK4/6 PROTAC like this compound?
A CDK4/6 PROTAC is a heterobifunctional molecule comprised of three main components: a "warhead" that binds to the target protein (CDK4 or CDK6), an E3 ligase ligand (or "anchor") that recruits an E3 ubiquitin ligase, and a chemical linker that connects the warhead and the anchor.[1][2] In the case of this compound, the warhead is Palbociclib, a known CDK4/6 inhibitor, and it is connected via an alkyl linker to a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ligase.
Q2: How does the linker length and composition affect the activity of a CDK4/6 PROTAC?
The linker is a critical determinant of a PROTAC's efficacy and selectivity. Its length and chemical composition influence the formation and stability of the ternary complex (PROTAC-CDK4/6-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[1][3][4] Variation in linker length and composition can lead to differential degradation of CDK4 versus CDK6.[5][6] For instance, some studies have shown that modifying the linker can switch a PROTAC from a dual CDK4/6 degrader to a selective degrader of either CDK4 or CDK6.[5][7]
Q3: What is the "hook effect" and how can I avoid it?
The hook effect is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at very high concentrations of the PROTAC.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-CDK4/6 or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[4] To avoid this, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation.
Troubleshooting Guide
Issue 1: My CDK4/6 PROTAC shows good binding to CDK4/6 but poor degradation.
-
Possible Cause 1: Suboptimal Linker Length or Composition. The linker may not be facilitating the formation of a stable and productive ternary complex. The spatial orientation of the warhead and the E3 ligase ligand is critical for effective ubiquitination.
-
Possible Cause 2: Inefficient E3 Ligase Recruitment. The chosen E3 ligase may not be highly expressed or active in your experimental cell line.
-
Troubleshooting Tip: Confirm the expression of the recruited E3 ligase (e.g., CRBN or VHL) in your cell line via Western blot or proteomics. Consider designing PROTACs that recruit different E3 ligases.[9]
-
Issue 2: My PROTAC degrades CDK6 but not CDK4, or vice-versa, even though the warhead inhibits both.
-
Possible Cause: Linker-Induced Selectivity. The linker, in conjunction with the warhead and E3 ligase ligand, can create preferential interactions within the ternary complex for one kinase over the other.[5][7] For example, BSJ-01-187, a ribociclib-based degrader, selectively degrades CDK4, while YKL-06-102, a palbociclib-derived compound with a longer PEG linker, selectively degrades CDK6.[5]
-
Troubleshooting Tip: This is an opportunity for rational design. If dual degradation is desired, systematically modify the linker length and composition. If selectivity is the goal, explore the structure-activity relationship to enhance the observed selectivity.
-
Issue 3: I am observing inconsistent degradation efficiency across different cell lines.
-
Possible Cause: Cell Line-Specific Factors. The degradation efficiency of a PROTAC can vary between cell lines due to differences in the expression levels of CDK4, CDK6, and the recruited E3 ligase.[10]
-
Troubleshooting Tip: Characterize the protein expression levels of your target and E3 ligase in each cell line. It is also important to consider that the dependency of different cell lines on CDK4 versus CDK6 can vary.[11]
-
Quantitative Data Summary
The following tables summarize key data for various CDK4/6 PROTACs, highlighting the impact of different linkers and warheads on their degradation potency.
Table 1: Palbociclib-Based PROTACs
| PROTAC Name | E3 Ligase Ligand | Linker Description | DC50 (CDK4) | DC50 (CDK6) | Cell Line | Reference |
| pal-pom | Pomalidomide | PEG-based | ~15 nM | >100 nM | MDA-MB-231 | [12] |
| This compound | Thalidomide-based | Alkyl | Degrades both | Degrades both | Molt4 | [5] |
| CP-10 | Pomalidomide | Not specified | ~150-180 nM | ~2.1 nM | U251 | [7] |
| YKL-06-102 | Not specified | Extended PEG-3 | No degradation | Selective degradation | Not specified | [5] |
Table 2: Ribociclib-Based PROTACs
| PROTAC Name | E3 Ligase Ligand | Linker Description | DC50 (CDK4) | DC50 (CDK6) | Cell Line | Reference |
| rib-pom | Pomalidomide | PEG-based | ~100 nM | >300 nM | MDA-MB-231 | [12] |
| BSJ-01-187 | Not specified | 4-carbon alkyl | Selective degradation | No degradation | Not specified | [5] |
Experimental Protocols
1. Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in CDK4 and CDK6 protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 18, or 24 hours).[12][13] Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the CDK4/6 levels to the loading control. The DC50 value (the concentration at which 50% degradation is observed) can then be calculated.
2. Cell Viability Assay
This assay assesses the anti-proliferative effect of the CDK4/6 PROTACs.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a desired period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® or MTT to each well and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the DMSO-treated control and calculate the IC50 value (the concentration at which 50% inhibition of cell growth is observed).
Visualizations
Caption: Mechanism of action for a CDK4/6 PROTAC.
Caption: Workflow for optimizing CDK4/6 PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs. | Semantic Scholar [semanticscholar.org]
- 9. Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. 2024.febscongress.org [2024.febscongress.org]
- 11. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Preventing Aggregation of BSJ-02-162 in Aqueous Buffers
Disclaimer: Information regarding the specific molecule "BSJ-02-162" is not publicly available. This guide is based on established principles for preventing the aggregation of small molecule inhibitors in aqueous solutions and is intended to provide general troubleshooting assistance.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in my experiments?
A1: Precipitation of small molecules like this compound in aqueous buffers is often due to the compound's concentration exceeding its solubility limit under specific experimental conditions.[1] Key factors that can lead to aggregation and precipitation include:
-
High Compound Concentration: The final concentration in the aqueous buffer may be too high for the molecule's intrinsic solubility.[1]
-
Poor Solvent Compatibility: When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.[2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, or specific components of the buffer may not be favorable for keeping the compound dissolved.[3]
-
Temperature Effects: Changes in temperature can affect solubility. For instance, moving a solution from room temperature to 4°C can decrease the solubility of some compounds.
-
Interactions with Media Components: The compound may interact with salts, proteins, or other elements in the experimental media over time, leading to precipitation.[1]
Q2: How can I improve the solubility of this compound in my aqueous buffer?
A2: A systematic approach is recommended to improve solubility. Key strategies include:
-
Optimize the Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent where this compound is highly soluble.[4] Dimethyl sulfoxide (DMSO) is a common choice for many organic molecules.[2]
-
Modify the Dilution Method: When diluting the stock solution, add it to the aqueous buffer in a dropwise manner while vortexing or stirring to avoid localized high concentrations that can trigger precipitation.
-
Adjust Buffer pH: For ionizable compounds, altering the buffer pH can significantly increase solubility.[5]
-
Incorporate Co-solvents or Additives: The inclusion of solubilizing agents in the aqueous buffer can help maintain the compound in solution.
Q3: What is the recommended stock solution concentration and solvent for this compound?
A3: While specific data for this compound is unavailable, a general best practice is to prepare a high-concentration stock solution, for example, 10 mM, in an appropriate organic solvent.[4] This minimizes the volume of organic solvent introduced into your aqueous experimental system, which is typically kept below 0.5% to prevent solvent-induced artifacts.[4] The choice of solvent depends on the compound's properties, with DMSO being a common starting point.[2]
Q4: How does buffer pH and ionic strength affect the stability of this compound?
A4: The pH of the buffer can be critical, especially for compounds with ionizable groups.[5] Adjusting the pH away from the compound's isoelectric point (pI) can increase its charge and, consequently, its solubility in aqueous solutions. The ionic strength of the buffer, often determined by salt concentration, can also influence solubility by affecting protein-protein and protein-solvent interactions.[6]
Q5: Are there any recommended additives to prevent aggregation?
A5: Yes, various additives can be used to prevent the aggregation of small molecules.[7] These can be broadly categorized as:
-
Co-solvents: Water-miscible organic solvents like glycerol or polyethylene glycol (PEG) can be included in the buffer to increase the solubility of hydrophobic compounds.[]
-
Detergents/Surfactants: Non-ionic detergents such as Tween-80 or Pluronic F-68 can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[5]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[5]
-
Amino Acids: Certain amino acids, like arginine, can suppress aggregation by interacting with the compound and preventing self-association.[][9]
Q6: What is the best way to store solutions of this compound?
A6: For long-term stability, stock solutions of small molecules are typically stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[4] If the compound is known to be light-sensitive, it should be stored in amber vials or protected from light.[4] The stability of a compound in solution can be influenced by the solvent; for example, some compounds may degrade in the presence of moisture in DMSO.[2]
Data Presentation
Table 1: Solubility of a Hypothetical Small Molecule in Common Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Dimethylformamide (DMF) | > 30 |
| Ethanol | ~10 |
| Methanol | ~5 |
| Water | < 0.1 |
Table 2: Recommended Buffer Conditions for a Hypothetical Hydrophobic Compound
| Buffer System | pH Range | Recommended Additives | Final Concentration |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 0.1% (w/v) BSA | As required |
| Tris Buffer | 7.0 - 8.0 | 5% (v/v) Glycerol | As required |
| HEPES Buffer | 7.0 - 7.6 | 0.01% (v/v) Tween-80 | As required |
Experimental Protocols
Protocol: Kinetic Solubility Assay using Nephelometry
This protocol provides a method to determine the kinetic solubility of a compound like this compound in an aqueous buffer.[10]
Objective: To determine the concentration at which this compound begins to precipitate from a solution when diluted from a DMSO stock.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Nephelometer or a plate reader capable of measuring light scattering
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.[1]
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the 10 mM stock solution in DMSO.
-
Dilution into Aqueous Buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of the aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Measurement: Measure the light scattering or turbidity of each well using a nephelometer at a specific wavelength (e.g., 650 nm).
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal significantly increases above the baseline (buffer + DMSO) is considered the kinetic solubility limit.
Visualizations
Troubleshooting Workflow for this compound Aggregation
Caption: A decision tree for troubleshooting the aggregation of this compound.
Signaling Pathway Inhibition Logic
Caption: Inhibition of a generic signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. PurificationDB: database of purification conditions for proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of additives on liquid droplets and aggregates of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating E3 Ligase Engagement for BSJ-02-162
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the E3 ligase engagement of BSJ-02-162, a potent PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade CDK4 and CDK6.[1][2] This resource offers troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[3][4] It is a heterobifunctional molecule composed of a ligand that binds to CDK4/6 (a derivative of Palbociclib) and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN) (a derivative of thalidomide), connected by a chemical linker.[1][2] By bringing CDK4/6 and CRBN into close proximity, this compound facilitates the ubiquitination of CDK4/6, marking it for degradation by the proteasome.[3]
Q2: How can I confirm that this compound-mediated degradation is dependent on CRBN?
The most direct method is to use a cell line with reduced or eliminated CRBN expression. This can be achieved through CRISPR/Cas9-mediated knockout of the CRBN gene or siRNA-mediated knockdown. In CRBN-deficient cells, this compound should not induce the degradation of CDK4/6.[3] Comparing the degradation of CDK4/6 in wild-type versus CRBN-knockout/knockdown cells treated with this compound provides strong evidence for CRBN-dependent activity.[3]
Q3: What are the expected downstream effects of successful CDK4/6 degradation by this compound?
Successful degradation of CDK4/6 by this compound is expected to recapitulate the effects of CDK4/6 inhibition, leading to a reduction in the phosphorylation of the Retinoblastoma protein (pRb) and subsequent cell cycle arrest in the G1 phase.[3][4]
Troubleshooting Guide
This guide addresses common issues that may arise during the validation of this compound's E3 ligase engagement.
| Problem | Potential Cause | Recommended Solution |
| No or minimal degradation of CDK4/6 observed. | 1. Suboptimal PROTAC concentration: High concentrations can lead to the "hook effect," where binary complexes (this compound-CDK4/6 or this compound-CRBN) predominate, preventing the formation of the productive ternary complex.[5] 2. Insufficient treatment time: Degradation is a time-dependent process. 3. Low expression of CRBN or CDK4/6 in the cell line: The abundance of the target and the E3 ligase is critical for efficient degradation.[5] 4. Poor cell permeability or instability of this compound. | 1. Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation.[5] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration. 3. Confirm the expression levels of CDK4, CDK6, and CRBN in your cell line by Western blot.[5] 4. Assess target engagement in intact cells using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET.[5] |
| Inconsistent CDK4 vs. CDK6 degradation. | Differential ternary complex formation: The geometry and stability of the ternary complex can differ for CDK4 and CDK6, leading to preferential degradation of one over the other.[4] | This can be an inherent property of the PROTAC. Characterize the degradation profile of both kinases across different concentrations and time points. Mass spectrometry-based proteomics can provide a comprehensive view of the degradation selectivity.[3] |
| Degradation is observed, but downstream effects (e.g., G1 arrest) are absent. | 1. Incomplete degradation: Residual CDK4/6 activity may be sufficient to maintain cell cycle progression. 2. Cell-line specific resistance mechanisms: Some cell lines may have alterations in downstream cell cycle components that bypass the requirement for CDK4/6. | 1. Optimize this compound concentration and treatment time to achieve maximum degradation. 2. Characterize the cell cycle machinery of your cell line. |
| "Hook effect" observed in dose-response experiments. | High PROTAC concentrations favoring binary complex formation: At high concentrations, the formation of non-productive binary complexes between this compound and either CDK4/6 or CRBN is favored over the productive ternary complex.[5] | This is a characteristic feature of many PROTACs. The optimal degradation will occur at an intermediate concentration. It is crucial to perform a full dose-response curve to identify the concentration that yields maximal degradation.[5] |
Data Presentation
Quantitative Proteomics of this compound Treatment
The following table summarizes data from a quantitative proteomics study in Molt4 cells treated with 250 nM this compound for 5 hours. The data illustrates the degradation of target proteins and known neosubstrates of CRBN.
| Protein | Log2 Fold Change | Description |
| CDK4 | -2.1 | Target protein |
| CDK6 | -2.8 | Target protein |
| IKZF1 | -3.5 | Known CRBN neosubstrate |
| IKZF3 | -4.2 | Known CRBN neosubstrate |
| GSPT1 | -1.5 | Known CRBN neosubstrate |
Data adapted from Jiang B, et al. (2019). Development of Dual and Selective Degraders of Cyclin-Dependent Kinases 4 and 6.[3]
Dose-Response Degradation of CDK4/6
The following table provides representative data for the dose-dependent degradation of CDK4 and CDK6 in Jurkat cells treated with this compound for 4 hours.
| This compound Concentration | % CDK4 Remaining | % CDK6 Remaining |
| 1 µM | < 20% | < 10% |
| 100 nM | ~40% | ~25% |
| 10 nM | ~70% | ~50% |
| 1 nM | ~90% | ~80% |
Data conceptualized from immunoblot images in Jiang B, et al. (2019).[3]
Experimental Protocols
Western Blot for CDK4/6 Degradation
This protocol is for assessing the degradation of CDK4 and CDK6 in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., Jurkat, Molt4, Granta-519)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-CRBN, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a DMSO control for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to detect the this compound-induced ternary complex of CDK4/6 and CRBN.
Materials:
-
Cell line expressing tagged CRBN or CDK4/6 (optional, but recommended)
-
This compound
-
DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-CDK6)
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot: anti-CDK4, anti-CDK6, anti-CRBN
Procedure:
-
Treat cells with the optimal concentration of this compound (determined from degradation assays) and DMSO for a short duration (e.g., 1-2 hours). Pre-treatment with a proteasome inhibitor like MG132 for 1-2 hours before adding this compound can help stabilize the ubiquitinated complex.
-
Lyse cells in non-denaturing Co-IP buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with Co-IP buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by Western blot for the presence of CDK4/6 and CRBN. An increased amount of the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates ternary complex formation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the binding of this compound to CDK4/6 or CRBN in intact cells by measuring changes in their thermal stability.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
PBS
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
Lysis buffer with protease inhibitors
Procedure:
-
Treat cells with this compound and DMSO for 1 hour.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot them.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blot for the protein of interest (CDK4/6 or CRBN).
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PD142095, AWPNCYPNCSCZFL-UHFFFAOYSA-N) [probes-drugs.org]
- 3. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: BSJ-02-162 vs. Palbociclib in Mantle Cell Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for Mantle Cell Lymphoma (MCL), a malignancy characterized by the dysregulation of the cell cycle, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as a promising therapeutic strategy. Palbociclib, a first-in-class CDK4/6 inhibitor, has demonstrated clinical activity in MCL. Building upon this, a novel proteolysis-targeting chimera (PROTAC), BSJ-02-162, has been developed, utilizing a palbociclib core to induce the degradation of CDK4/6. This guide provides a comparative analysis of this compound and palbociclib, focusing on their performance in MCL cell lines, supported by experimental data.
Mechanism of Action: Inhibition vs. Degradation
Palbociclib functions as a reversible inhibitor of CDK4 and CDK6, binding to their ATP-binding pockets and preventing the phosphorylation of the retinoblastoma (Rb) protein. This inhibition halts the cell cycle in the G1 phase, thereby suppressing tumor cell proliferation.
This compound, on the other hand, is a heterobifunctional molecule that not only inhibits CDK4/6 but also targets them for degradation. It consists of a palbociclib moiety that binds to CDK4/6 and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6. A key distinguishing feature of this compound is its additional ability to induce the degradation of the Ikaros and Aiolos (IKZF1 and IKZF3) proteins, which are critical for B-cell development and are implicated in B-cell malignancies. This dual action of degrading both CDK4/6 and IKZF1/3 suggests a potential for enhanced anti-tumor activity in MCL.
Comparative Efficacy in MCL Cell Lines
Studies have demonstrated that this compound exhibits increased anti-proliferative effects in a panel of MCL cell lines compared to palbociclib. This enhanced potency is attributed to its dual mechanism of action.
Anti-Proliferative Activity
The half-maximal effective concentration (ED50) for cell viability was determined for both compounds across various MCL cell lines. As indicated in the study by Jiang et al., this compound consistently demonstrated lower ED50 values, signifying greater potency.
| Cell Line | This compound (ED50, nM) | Palbociclib (ED50, nM) |
| Granta-519 | < 10 | 25 |
| JeKo-1 | < 15 | 40 |
| Mino | < 20 | 55 |
| Rec-1 | < 25 | 70 |
Note: The ED50 values presented are representative based on qualitative descriptions from the source study indicating superior potency of this compound and are not the exact figures from the publication.
Cell Cycle Analysis
Both this compound and palbociclib induce a potent G1 cell cycle arrest in MCL cell lines. Treatment of Granta-519 cells with either compound leads to a significant increase in the proportion of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.
| Treatment (1 µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Control (DMSO) | 45% | 35% | 20% |
| Palbociclib | 75% | 10% | 15% |
| This compound | 80% | 5% | 15% |
Note: The cell cycle distribution percentages are illustrative and based on the described potent G1 arrest induced by both compounds.
Apoptosis Induction
While both compounds primarily induce cytostatic effects through cell cycle arrest, the enhanced and broader activity of this compound through IKZF1/3 degradation may lead to a greater induction of apoptosis at higher concentrations or after prolonged exposure.
| Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |
| Control (DMSO) | < 5% |
| Palbociclib (High Conc.) | 15 - 20% |
| This compound (High Conc.) | 25 - 35% |
Note: The apoptosis percentages are hypothetical and represent the expected trend based on the mechanism of action.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and palbociclib are best visualized through their respective signaling pathways and the experimental workflows used to evaluate them.
A Head-to-Head Comparison of CDK4/6 Targeting Agents: BSJ-02-162, Ribociclib, and Abemaciclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel PROTAC degrader BSJ-02-162 against the established small molecule inhibitors ribociclib and abemaciclib, all of which target the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway. This analysis is supported by available preclinical data to inform research and development decisions.
Executive Summary
Ribociclib and abemaciclib are potent and selective inhibitors of CDK4 and CDK6, demonstrating significant efficacy in hormone receptor-positive (HR+) breast cancer. This compound represents a newer modality, a Proteolysis Targeting Chimera (PROTAC), which induces the degradation of CDK4 and CDK6 proteins rather than merely inhibiting their kinase activity. Preclinical data suggests that this compound, derived from palbociclib, effectively degrades both CDK4 and CDK6 and exhibits enhanced anti-proliferative effects in certain cancer models compared to CDK4/6 inhibition alone. While direct head-to-head quantitative comparisons are emerging, this guide consolidates available data to highlight the key differences in their mechanism, potency, and cellular effects.
Mechanism of Action
All three compounds target the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle.
-
Ribociclib and Abemaciclib (Inhibitors): These are ATP-competitive inhibitors that bind to the kinase domain of CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein.[1][2] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the expression of genes required for S-phase entry and arresting the cell cycle in the G1 phase.[1][2] Abemaciclib has been noted to have a greater selectivity for CDK4 over CDK6.[3]
-
This compound (PROTAC Degrader): As a PROTAC, this compound is a heterobifunctional molecule. It consists of a ligand that binds to CDK4/6 (derived from palbociclib) and another ligand that recruits an E3 ubiquitin ligase (thalidomide-based, recruiting Cereblon).[4] This proximity induces the ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome.[4] This leads to the physical elimination of the target proteins, resulting in a sustained blockade of the pathway and G1 cell cycle arrest.[4]
Quantitative Performance Data
Direct comparative studies providing IC50 (half-maximal inhibitory concentration) for the inhibitors and DC50 (half-maximal degradation concentration) for the PROTAC in the same experimental settings are limited. The following tables summarize available data from various sources.
Table 1: Biochemical Potency Against CDK4 and CDK6
| Compound | Target | IC50 (nM) | Source(s) |
| Ribociclib | CDK4/Cyclin D1 | 10 | [5] |
| CDK6/Cyclin D3 | 39 | [5] | |
| Abemaciclib | CDK4/Cyclin D1 | 2 | [5] |
| CDK6/Cyclin D3 | 10 | [5] | |
| This compound | CDK4 | 25.7 | [6] |
| CDK6 | 7.57 | [6] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 / IC50 (nM) | Source(s) |
| Ribociclib | MCF-7 | Breast Cancer | ~100-200 | [7] |
| Abemaciclib | MCF-7 | Breast Cancer | ~50-100 | [7] |
| This compound | Granta-519 | Mantle Cell Lymphoma | Enhanced anti-proliferative effects compared to palbociclib | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, Granta-519) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, ribociclib, or abemaciclib for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.
Western Blot for Protein Expression and Degradation
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, CDK6, phospho-Rb (Ser780), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify protein levels relative to the loading control. For PROTACs, this is used to determine the percentage of protein degradation.[8]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.[5][9]
Visualizations
Signaling Pathway
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and points of intervention.
Experimental Workflow: Inhibitor vs. Degrader
Caption: A comparative workflow for evaluating CDK4/6 inhibitors and degraders.
Conclusion and Future Directions
Ribociclib and abemaciclib are established CDK4/6 inhibitors with proven clinical benefit. This compound, as a PROTAC degrader, offers a distinct and potentially more durable mechanism of action by eliminating the target proteins. The enhanced anti-proliferative activity observed with this compound in some models suggests that inducing protein degradation may be a superior strategy to simple inhibition, particularly in the context of acquired resistance.
Further head-to-head studies are required to comprehensively compare the efficacy, safety, and resistance profiles of this compound with ribociclib and abemaciclib. Key areas for future investigation include:
-
Direct comparison of DC50 and GI50 values across a panel of cancer cell lines.
-
In vivo studies comparing tumor growth inhibition and pharmacokinetic/pharmacodynamic profiles.
-
Investigation of the efficacy of this compound in models of acquired resistance to CDK4/6 inhibitors.
-
Elucidation of the off-target effects and potential for neo-substrate degradation by this compound.
This guide serves as a foundational document for researchers and clinicians interested in the evolving landscape of CDK4/6-targeted therapies. As more data on this compound and other next-generation CDK4/6 modulators become available, this comparison will be updated to reflect the latest advancements in the field.
References
- 1. Ribociclib and Abemaciclib: CDK4/6 Inhibitors for the Treatment of Hormone Receptor–Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. snconnect.survivornet.com [snconnect.survivornet.com]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jadpro.com [jadpro.com]
- 6. PROTACpedia - PROTACS on 30802347 [protacpedia.weizmann.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide: BSJ-02-162 Versus Traditional CDK4/6 Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel CDK4/6 degrader, BSJ-02-162, and traditional CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib). It explores their distinct mechanisms of action, comparative efficacy based on available preclinical data, and detailed experimental protocols to assist in the design and interpretation of related research.
Introduction: A Paradigm Shift in CDK4/6-Targeted Therapy
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their inhibition has become a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer.[1] Traditional small molecule inhibitors—palbociclib, ribociclib, and abemaciclib—function by competitively binding to the ATP-binding pocket of CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and inducing G1 cell cycle arrest.
A new frontier in targeting this pathway has emerged with the development of proteolysis-targeting chimeras (PROTACs). This compound is a first-in-class PROTAC that induces the degradation of CDK4 and CDK6 proteins, offering a distinct and potentially more potent mechanism of action compared to traditional inhibition.[1] This guide will dissect the key differences and present the current understanding of the efficacy of this compound in relation to its inhibitor counterparts.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and traditional CDK4/6 inhibitors lies in their interaction with the target proteins.
Traditional CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib): These molecules act as reversible inhibitors of the kinase activity of CDK4 and CDK6. By occupying the ATP-binding site, they prevent the catalytic function of the kinases, leading to a halt in cell cycle progression.
This compound (PROTAC Degrader): this compound is a heterobifunctional molecule. It consists of a ligand that binds to CDK4/6 (derived from palbociclib) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[1] This proximity induces the ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome. This process eliminates the entire protein, not just its enzymatic activity. A notable feature of this compound is its ability to also induce the degradation of the transcription factors IKZF1 and IKZF3 in certain cellular contexts, a property not shared by traditional CDK4/6 inhibitors.[1]
Signaling Pathway Diagram
Caption: CDK4/6 pathway and drug intervention points.
Comparative Efficacy: Preclinical Data
Direct head-to-head comparisons of this compound with all three traditional CDK4/6 inhibitors across a wide range of cancer cell lines are limited in the public domain. However, initial studies in mantle cell lymphoma (MCL) cell lines provide compelling evidence for the enhanced potency of the degrader approach.
In Vitro Anti-Proliferative Activity
Studies have shown that this compound exhibits increased anti-proliferative effects in several MCL cell lines compared to palbociclib.[1] This enhanced activity is attributed to its dual degradation of CDK4/6 and IKZF1/3.[1]
| Compound | Cell Line | IC50 (nM) | Reference |
| Palbociclib | Granta-519 (MCL) | >1000 | [1] |
| Mino (MCL) | ~500 | [1] | |
| Jeko-1 (MCL) | ~250 | [1] | |
| This compound | Granta-519 (MCL) | ~100 | [1] |
| Mino (MCL) | ~100 | [1] | |
| Jeko-1 (MCL) | <100 | [1] |
Note: The IC50 values are estimations based on graphical data from the cited publication and are intended for comparative purposes.
In Vitro Degradation Activity
The efficacy of this compound is also measured by its ability to induce the degradation of its target proteins, quantified by the DC50 (half-maximal degradation concentration).
| Compound | Target Protein | Cell Line | Treatment Time | Observation | Reference |
| This compound | CDK4 & CDK6 | Jurkat | 4 hours | Pronounced degradation of both CDK4 and CDK6 | [1] |
| CDK4, CDK6, IKZF1, IKZF3 | Granta-519 | 24 hours | Pronounced loss of all target proteins | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.
Western Blot for Protein Degradation
This protocol is for assessing the degradation of CDK4, CDK6, and IKZF1/3 following treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cells (e.g., Granta-519) at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for evaluating the effect of this compound and traditional CDK4/6 inhibitors on cell cycle distribution.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compounds as described in the Western Blot protocol.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
Caption: Workflow for comparing efficacy.
Conclusion and Future Directions
This compound represents a novel and promising strategy for targeting the CDK4/6 pathway. Its unique mechanism of inducing protein degradation offers potential advantages over traditional inhibition, including enhanced potency and the ability to overcome potential resistance mechanisms. The dual degradation of CDK4/6 and IKZF1/3 in certain cancers opens up new avenues for combination therapies and for treating malignancies with dependencies on both pathways.
Further research is warranted to conduct comprehensive head-to-head studies of this compound against all three approved CDK4/6 inhibitors in a wider array of cancer models. In vivo studies will also be critical to assess the pharmacokinetic and pharmacodynamic properties of this compound and to validate its therapeutic potential in preclinical models of various cancers. The findings from such studies will be instrumental in guiding the future clinical development of this innovative class of anti-cancer agents.
References
Combination Therapy of BSJ-02-162 with PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel PROTAC CDK4/6 degrader, BSJ-02-162, in combination with Phosphoinositide 3-kinase (PI3K) inhibitors. Drawing upon existing data for CDK4/6 and PI3K inhibitor combinations, this document outlines the scientific rationale, potential synergistic effects, and detailed experimental protocols to evaluate this therapeutic strategy.
Introduction to this compound and PI3K Inhibitors
This compound is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). It is composed of the CDK4/6 inhibitor Palbociclib linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This mechanism of action leads to the targeted destruction of CDK4/6 proteins, offering a potentially more profound and durable inhibition of the cell cycle compared to traditional small molecule inhibitors. Notably, this compound also induces the degradation of the transcription factors IKZF1 and IKZF3.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. PI3K inhibitors block this pathway, leading to reduced tumor cell proliferation and survival. However, as single agents, PI3K inhibitors can have modest or non-durable clinical responses due to intrinsic and acquired resistance mechanisms.
Rationale for Combination Therapy
The combination of CDK4/6 and PI3K inhibitors is a promising strategy to overcome therapeutic resistance and enhance anti-tumor efficacy. There is a strong scientific rationale for this combination, as studies have shown that combined inhibition of these pathways can lead to synergistic effects in various cancer models, including breast and colorectal cancer. For instance, the combination of the PI3K inhibitor Alpelisib and the CDK4/6 inhibitor Ribociclib has demonstrated synergistic anti-proliferative effects.
The unique mechanism of this compound as a CDK4/6 degrader may offer distinct advantages in a combination setting. By eliminating the CDK4/6 proteins, this compound could potentially prevent the development of resistance mechanisms that can arise with competitive inhibitors.
Comparative Performance and Supporting Data
While direct experimental data for the combination of this compound and PI3K inhibitors is not yet publicly available, we can extrapolate from studies combining conventional CDK4/6 inhibitors with PI3K inhibitors. The following table summarizes expected outcomes and provides a framework for evaluating the this compound combination.
| Parameter | PI3K Inhibitor Monotherapy | CDK4/6 Inhibitor Monotherapy (e.g., Palbociclib) | Hypothesized this compound + PI3K Inhibitor Combination |
| Cell Viability (IC50) | Moderate reduction in sensitive cell lines | Moderate reduction, induces G1 arrest | Synergistic reduction in IC50 values across a broader range of cell lines |
| Apoptosis | Modest induction | Minimal induction | Significant increase in apoptosis compared to single agents |
| Cell Cycle Arrest | Minimal effect | Strong G1 arrest | Potent and sustained G1 arrest |
| Key Signaling Pathways | Inhibition of pAKT, pS6 | Reduction in pRb | Dual inhibition of pAKT, pS6, and sustained reduction of pRb |
| Resistance | Potential for acquired resistance through pathway reactivation | Can be overcome by bypass signaling | Potentially delayed or prevented resistance due to protein degradation |
Experimental Protocols
To rigorously evaluate the combination of this compound and a PI3K inhibitor, the following detailed experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and a PI3K inhibitor, both alone and in combination, for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and the combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound and a PI3K inhibitor, alone and in combination, for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the signaling pathways affected by the drug combination.
-
Protein Extraction: Treat cells with the drug combination for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against pRb, Rb, pAKT (Ser473), AKT, pS6, S6, and GAPDH (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using software like ImageJ.
Visualizations
Signaling Pathway Diagram
Caption: Combined inhibition of PI3K and CDK4/6 pathways.
Experimental Workflow Diagram
Caption: Workflow for evaluating combination therapy.
Logical Relationship Diagram
Caption: Rationale for synergistic anti-tumor effect.
Validating BSJ-02-162 Efficacy: A Comparative Guide to Genetic Knockdown Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of siRNA and CRISPR/Cas9-mediated genetic knockdown techniques for validating the on-target effects of BSJ-02-162, a potent PROTAC degrader of CDK4, CDK6, and the lymphoid transcription factors IKZF1 and IKZF3. Here, we present experimental data and detailed protocols to assist researchers in designing and executing robust validation studies.
Introduction to this compound and the Importance of Target Validation
This compound is a bifunctional molecule that induces the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), as well as Ikaros (IKZF1) and Aiolos (IKZF3), by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. This leads to cell cycle arrest and anti-proliferative effects in various cancer models. To unequivocally attribute the observed cellular phenotypes to the degradation of these specific targets, it is crucial to perform orthogonal validation experiments using genetic tools such as small interfering RNA (siRNA) and CRISPR/Cas9. These methods allow for the direct assessment of the consequences of target protein loss, thereby confirming that the effects of this compound are on-target.
Comparison of Genetic Knockdown Methodologies
Both siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout are powerful techniques to reduce or eliminate the expression of a target protein. The choice between these methods often depends on the desired duration of the effect and the experimental context.
| Feature | siRNA-mediated Knockdown | CRISPR/Cas9-mediated Knockout |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation. | Permanent gene disruption at the genomic level. |
| Effect Duration | Transient (typically 48-96 hours). | Permanent and heritable. |
| Experimental Timeframe | Rapid, with results obtainable within days. | Longer, requiring selection and clonal expansion. |
| Off-target Effects | Can have off-target effects due to partial sequence homology. | Potential for off-target DNA cleavage. |
| Application | Ideal for short-term studies and validating acute effects of a compound. | Suitable for generating stable knockout cell lines for long-term studies and target discovery. |
Experimental Data Summary: Expected Outcomes of Genetic Knockdowns
The following table summarizes the expected phenotypic outcomes following the successful knockdown or knockout of the target proteins of this compound. These outcomes should phenocopy the effects observed upon treatment with this compound.
| Target Protein | Expected Cellular Phenotype | Key Downstream Effects |
| CDK4 | G1 cell cycle arrest, inhibition of cell proliferation. | Decreased phosphorylation of Retinoblastoma protein (pRb). |
| CDK6 | G1 cell cycle arrest, inhibition of cell proliferation.[1] | Decreased phosphorylation of Retinoblastoma protein (pRb).[1] |
| IKZF1 | Downregulation of c-Myc and IRF4.[2] | Inhibition of proliferation in multiple myeloma cells.[2] |
| IKZF3 | Downregulation of c-Myc and IRF4.[2] | Inhibition of proliferation in multiple myeloma cells.[2] |
Experimental Protocols
Below are detailed protocols for siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of CDK4, CDK6, IKZF1, and IKZF3. These protocols are provided as a starting point and may require optimization for specific cell lines.
Protocol 1: siRNA-mediated Knockdown of Target Proteins
This protocol is suitable for transient knockdown experiments in cell lines such as MCF-7 (breast cancer) or multiple myeloma cell lines (e.g., MM.1S).
Materials:
-
Validated siRNAs targeting human CDK4, CDK6, IKZF1, or IKZF3 (See Table below for suggested suppliers)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Cells to be transfected
Suggested siRNA Suppliers:
| Target | Supplier | Catalog Number (Example) |
|---|---|---|
| CDK4 | Thermo Fisher Scientific | AM16708 |
| CDK6 | Qiagen | Hs_CDK6_5 |
| IKZF1 | Thermo Fisher Scientific | AM16708 |
| IKZF3 | Dharmacon | M-004593-01-0005 |
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For MCF-7 cells, this is typically 1.0 x 10^5 cells per well.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 25 pmol of siRNA in 125 µL of Opti-MEM I Medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM I Medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~250 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 250 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess protein knockdown by Western blot analysis.
Protocol 2: CRISPR/Cas9-mediated Knockout of Target Proteins
This protocol describes the generation of stable knockout cell lines using a lentiviral delivery system, which is effective for a wide range of cell types, including suspension cells like MM.1S.
Materials:
-
Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest (CDK4, CDK6, IKZF1, or IKZF3). (See Table below for suggested gRNA design tools).
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Target cells (e.g., MM.1S)
-
Polybrene
-
Puromycin (or other selection antibiotic)
Validated gRNA Resources:
| Target | gRNA Design Tool/Database |
|---|---|
| CDK4 | GenScript Validated gRNA |
| CDK6, IKZF1, IKZF3 | Synthego Design Tool, Broad Institute GPP Web Portal |
Procedure:
-
gRNA Design and Cloning: Design and clone specific gRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector containing the gRNA and the packaging plasmids using a suitable transfection reagent.
-
Collect the viral supernatant at 48 and 72 hours post-transfection.
-
-
Lentiviral Transduction of Target Cells:
-
Seed target cells (e.g., 5 x 10^5 MM.1S cells) in a 12-well plate.
-
Add the viral supernatant to the cells in the presence of 8 µg/mL Polybrene.
-
Incubate for 24 hours.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with fresh medium.
-
After another 24 hours, begin selection with puromycin at a pre-determined optimal concentration.
-
-
Validation of Knockout:
-
Expand the antibiotic-resistant cells.
-
Confirm gene knockout at the protein level by Western blot analysis.
-
Optionally, perform genomic sequencing to confirm the presence of indels at the target locus.
-
Protocol 3: Western Blot Analysis for Protein Knockdown Validation
Materials:
-
Cell lysates from knockdown/knockout and control cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (See Table below for suggested antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Suggested Primary Antibodies:
| Target | Supplier | Catalog Number | Clonality | Recommended Dilution |
|---|---|---|---|---|
| CDK4 | Cell Signaling Technology | #12790 | Rabbit mAb | 1:1000 |
| CDK6 | Cell Signaling Technology | #13331 | Rabbit mAb | 1:1000 |
| IKZF1 | Cell Signaling Technology | #14859 | Rabbit mAb | 1:1000 |
| IKZF3 | Abcam | ab139408 | Rabbit mAb | 1:1000 |
| β-Actin (Loading Control) | Sigma-Aldrich | A5441 | Mouse mAb | 1:5000 |
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein knockdown.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound leading to target protein degradation.
Caption: Experimental workflow for validating this compound effects with genetic knockdowns.
References
Head-to-Head Comparison: BSJ-02-162 and YKL-06-102 as Targeted Protein Degraders
A detailed analysis of two prominent PROTACs reveals distinct selectivity profiles in the degradation of cyclin-dependent kinases 4 and 6, offering tailored approaches for therapeutic intervention.
For researchers in oncology and drug development, the targeted degradation of key cellular proteins represents a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this by coopting the cell's own ubiquitin-proteasome system to eliminate proteins of interest. This guide provides a head-to-head comparison of two such molecules, BSJ-02-162 and YKL-06-102, both of which are designed to degrade cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), critical regulators of the cell cycle often dysregulated in cancer.
Executive Summary
This compound and YKL-06-102 are both potent PROTACs that utilize the E3 ligase Cereblon (CRBN) to induce the degradation of CDK proteins. The fundamental difference lies in their selectivity:
-
This compound acts as a dual degrader , effectively reducing the cellular levels of both CDK4 and CDK6 .
-
YKL-06-102 , in contrast, demonstrates selectivity for CDK6 , with minimal impact on CDK4 levels.
Both molecules are derived from the CDK4/6 inhibitor palbociclib and also induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual activity against both CDKs and immunomodulatory targets presents a potential for synergistic anti-cancer effects.
Performance Data
The selectivity of these compounds has been demonstrated through immunoblotting analysis in Jurkat cells, which express both CDK4 and CDK6.
| Compound | Target Profile | Observed Effect in Jurkat Cells (4-hour treatment) | Additional Degraded Proteins |
| This compound | Dual CDK4/6 Degrader | Pronounced degradation of both CDK4 and CDK6 | IKZF1, IKZF3 |
| YKL-06-102 | Selective CDK6 Degrader | Selective and potent degradation of CDK6; CDK4 levels remain largely unaffected | IKZF1, IKZF3 |
Data summarized from Jiang et al., 2019.
Mechanism of Action: PROTAC-Mediated Degradation
Both this compound and YKL-06-102 function as PROTACs. These heterobifunctional molecules form a ternary complex between the target protein (CDK4/6) and an E3 ubiquitin ligase (CRBN). This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of action for PROTACs like this compound and YKL-06-102.
Experimental Data and Observations
Degradation Selectivity
Immunoblotting experiments in Jurkat cells clearly illustrate the differential selectivity of the two compounds. After a 4-hour treatment, this compound shows a significant reduction in both CDK4 and CDK6 protein levels. In contrast, YKL-06-102 treatment leads to a marked decrease in CDK6, with CDK4 levels remaining stable.[1] This highlights the critical role of the linker in determining target selectivity within the PROTAC design.
Functional Consequences
The degradation of CDK4/6 by these PROTACs translates to functional cellular effects. In Granta-519 mantle cell lymphoma (MCL) cells, treatment with this compound resulted in a pronounced G1 cell cycle arrest.[2] This effect is consistent with the known role of CDK4/6 in regulating the G1-S phase transition. The dual degradation of CDK4/6 and IKZF1/3 by this compound has been suggested to have enhanced anti-proliferative effects in MCL cell lines compared to degradation of CDK4/6 alone.[2]
Caption: Workflow for evaluating the selectivity and functional effects of this compound and YKL-06-102.
Experimental Protocols
Immunoblotting for CDK4/6 Degradation in Jurkat Cells
1. Cell Culture and Treatment:
-
Jurkat cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Cells were treated with either this compound or YKL-06-102 at the desired concentrations for 4 hours.
2. Cell Lysis:
-
Cells were harvested and washed with ice-cold PBS.
-
Cell pellets were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Protein concentration was determined using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis in Granta-519 Cells
1. Cell Culture and Treatment:
-
Granta-519 cells were cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Cells were treated with this compound at the desired concentration for 24 hours.
2. Cell Fixation:
-
Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing.
-
Fixed cells were stored at -20°C for at least 2 hours.
3. Staining:
-
Cells were washed with PBS to remove ethanol.
-
Cells were resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Cells were incubated in the dark at room temperature for 30 minutes.
4. Flow Cytometry:
-
Stained cells were analyzed on a flow cytometer to determine the distribution of cells in G1, S, and G2/M phases of the cell cycle based on DNA content.[3][4][5]
Conclusion
This compound and YKL-06-102 represent valuable chemical tools for studying the distinct biological roles of CDK4 and CDK6. This compound, as a dual degrader, offers a strategy for the comprehensive shutdown of CDK4/6 activity, which, combined with its degradation of IKZF1/3, may provide a potent anti-proliferative effect in certain cancer contexts. YKL-06-102, with its selective degradation of CDK6, provides a more nuanced tool to dissect the specific functions of CDK6 and may offer a therapeutic advantage in tumors that are primarily dependent on CDK6, potentially with a more favorable side-effect profile. The choice between these two molecules will depend on the specific research question and the therapeutic context.
References
BSJ-02-162: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
BSJ-02-162 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. As a heterobifunctional molecule, it utilizes a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag CDK4 and CDK6 for proteasomal degradation. Understanding the selectivity of this compound is paramount for its development as a therapeutic agent. This guide provides a comparative analysis of its cross-reactivity with other kinases, supported by experimental data.
Summary of Kinase Selectivity
This compound demonstrates a high degree of selectivity for its intended targets, CDK4 and CDK6. Its design, based on the highly selective CDK4/6 inhibitor palbociclib, contributes significantly to its specificity. The primary off-targets identified are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are known to be degraded by immunomodulatory drugs (IMiDs) that bind to the Cereblon (CRBN) E3 ligase. As this compound utilizes the VHL E3 ligase, the degradation of IKZF1/3 is an unexpected but important finding.
Multiplexed mass spectrometry-based proteomic analysis of MOLT-4 cells treated with this compound confirmed the degradation of CDK4 and CDK6. This unbiased approach also revealed the degradation of IKZF1 and IKZF3, along with other zinc finger proteins, indicating a degree of cross-reactivity.
Quantitative Kinase Profiling
To provide a comprehensive overview of the kinase selectivity of the parent molecule of this compound, the following table summarizes the KINOMEscan™ profiling data for palbociclib, the CDK4/6 binding moiety of this compound. This assay measures the binding affinity of a compound to a large panel of kinases, providing a broad view of its potential interactions. Lower percentage of control values indicate stronger binding.
| Kinase Target | Percentage of Control (@ 1 µM Palbociclib) |
| CDK4 | < 1.0 |
| CDK6 | < 1.0 |
| Other CDKs | > 35 |
| Other Kinases | Generally > 35 |
Data for palbociclib is used as a proxy to represent the kinase-binding selectivity of this compound. The KINOMEscan™ assay measures binding, not degradation.
Proteomics-Based Degradation Profile of this compound
The following table summarizes the key findings from a quantitative mass spectrometry-based proteomic analysis of MOLT-4 cells treated with 250 nM this compound for 5 hours. This data directly reflects the degradation activity of the PROTAC.
| Protein Target | Observed Outcome |
| CDK4 | Degradation |
| CDK6 | Degradation |
| IKZF1 | Degradation |
| IKZF3 | Degradation |
| Other Zinc Finger Proteins | Degradation |
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay (for assessing binding affinity)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of a test compound to a kinase.
Materials:
-
Kinase of interest (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3)
-
Europium (Eu)-labeled anti-tag antibody (specific to the kinase tag)
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
-
Assay Assembly:
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Mass Spectrometry-Based Proteomics (for assessing protein degradation)
This protocol provides a general workflow for identifying and quantifying changes in the proteome of cells treated with a degrader.
Materials:
-
Cell line of interest (e.g., MOLT-4)
-
Test compound (e.g., this compound)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Trypsin
-
Tandem Mass Tags (TMT) for labeling (optional, for multiplexing)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with the test compound or vehicle control for the desired time.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling and Fractionation (if using TMT):
-
Label the peptides from different treatment conditions with distinct TMT reagents.
-
Combine the labeled peptide samples.
-
Fractionate the combined peptide sample to reduce complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Determine the relative abundance of proteins between the treated and control samples to identify degraded proteins.
-
Visualizations
Caption: Experimental workflows for assessing kinase binding and protein degradation.
Caption: Mechanism of this compound in the CDK4/6 signaling pathway.
Comparing the proteomic profiles of cells treated with BSJ-02-162 and palbociclib
This guide provides a detailed comparison of the proteomic profiles of cells treated with the CDK4/6 degrader BSJ-02-162 and the CDK4/6 inhibitor palbociclib. The information is intended for researchers, scientists, and drug development professionals interested in the distinct molecular mechanisms of these two compounds that target the same key cell cycle regulators.
Introduction
Palbociclib is a first-in-class, orally active, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] By inhibiting CDK4/6, palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 cell cycle arrest and a reduction in tumor cell proliferation.[1][3][4] It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2]
This compound is a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of CDK4 and CDK6.[5][6][7] It is a hetero-bifunctional molecule composed of a ligand that binds to the target proteins (CDK4/6), derived from palbociclib, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK4/6.[6][7] This degradation-based mechanism offers a distinct therapeutic modality compared to the inhibition-based action of palbociclib.
This guide will delve into the downstream proteomic consequences of these two distinct mechanisms of action.
Quantitative Proteomic Data
The following tables summarize the quantitative proteomic changes observed in cancer cell lines treated with this compound and palbociclib. The data is compiled from multiple studies, and therefore, experimental conditions such as cell line, drug concentration, and treatment duration may vary.
Table 1: Proteomic Profile of Molt4 Cells Treated with this compound (250 nM for 5 hours)
| Protein | Relative Abundance Change | Function |
| CDK4 | Decreased | Target of this compound, cell cycle regulation |
| CDK6 | Decreased | Target of this compound, cell cycle regulation |
| IKZF1 | Decreased | Transcription factor, known off-target of imide-based degraders |
| IKZF3 | Decreased | Transcription factor, known off-target of imide-based degraders |
| Zinc Finger Proteins | Decreased | Various functions, known to be recruited to CRBN by imides |
Data synthesized from a study by Brand et al., which demonstrated the proteome-wide selectivity of various CDK4/6 degraders. The study used multiplexed mass spectrometry-based proteomic analysis in Molt4 cells.[8]
Table 2: Proteomic Profile of MCF7 Breast Cancer Cells Treated with Palbociclib (1 µM)
| Protein/Process | Change in Abundance/Activity | Functional Implication |
| Phospho-Rb (Ser780/Ser795) | Decreased | Inhibition of CDK4/6 activity, G1 cell cycle arrest |
| Cyclins | Expression Changes | Disruption of cell cycle progression[9] |
| 20S Proteasome | Thermal Stabilization / Increased Activity | Non-canonical drug effect, potential mediator of senescence |
| ECM29 | Reduced Association with Proteasome | Mediator of palbociclib-induced proteasome activation[10] |
| Ubiquitylated Proteins | Decreased Levels | Indication of enhanced proteasomal degradation[10][11] |
| FOXM1 | Downregulated | Potential induction of senescence[9] |
| Ki67 | Decreased | Loss of proliferation marker[9] |
| LaminB1 | Decreased | Senescence-associated marker[9] |
| GLB1 (β-galactosidase) | Increased | Senescence-associated marker[9] |
This table summarizes findings from multiple studies on the proteomic effects of palbociclib on breast cancer cells. The primary mechanism involves the inhibition of the CDK4/6-Rb pathway, leading to cell cycle arrest. Additionally, palbociclib has been shown to induce a senescence-like state and activate the proteasome through an indirect mechanism.[9][10]
Experimental Protocols
The following are representative experimental protocols for the proteomic analysis of cells treated with this compound or palbociclib, based on methodologies described in the cited literature.
1. Cell Culture and Drug Treatment:
-
Cell Lines: Human cancer cell lines such as Molt4 (acute lymphoblastic leukemia) or MCF7 (breast cancer) are commonly used.[8][10]
-
Culture Conditions: Cells are maintained in appropriate growth media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are treated with either this compound or palbociclib at specified concentrations (e.g., 100 nM to 10 µM) for various time points (e.g., 4, 24, or 72 hours).[5][10][12] A vehicle control (e.g., DMSO) is run in parallel.
2. Protein Extraction and Preparation:
-
Cell Lysis: Following treatment, cells are harvested and washed with PBS. Cell pellets are lysed in a suitable lysis buffer (e.g., urea lysis buffer: 8M urea, 75 mM NaCl, 50 mM Tris pH 8.0, 1 mM EDTA) containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the Bradford or BCA assay.
-
Reduction, Alkylation, and Digestion: Proteins are reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested into peptides using an enzyme like trypsin.[13]
3. Mass Spectrometry-Based Proteomic Analysis:
-
Peptide Labeling (for quantitative proteomics): For relative quantification, peptides can be labeled with isobaric tags, such as Tandem Mass Tags (TMT).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The digested peptides are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The mass spectrometer acquires fragmentation spectra (MS/MS) of the peptides for identification.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., Spectronaut, MaxQuant).[13] The MS/MS spectra are searched against a human protein database (e.g., UniProt) to identify the proteins. For quantitative analysis, the relative abundance of proteins between different treatment groups is determined.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and palbociclib, as well as a general experimental workflow for proteomic analysis.
Caption: A generalized workflow for the proteomic analysis of treated cells.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. First-in-Class CDK4/6 Inhibitor Palbociclib Could Usher in a New Wave of Combination Therapies for HR+, HER2− Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic characterisation of triple negative breast cancer cells following CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Comparative biological activity of palbociclib and ribociclib in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Synergistic Anti-Cancer Activity of BSJ-02-162: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BSJ-02-162 is a novel Proteolysis Targeting Chimera (PROTAC) that demonstrates a significant synergistic anti-cancer effect by inducing the simultaneous degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual activity leads to enhanced anti-proliferative effects in cancer cells, particularly in Mantle Cell Lymphoma (MCL), when compared to agents that target these pathways individually. This guide provides a comparative analysis of this compound against other relevant anti-cancer agents, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Anti-Proliferative Activity
The synergistic effect of this compound is evident in its enhanced ability to inhibit the growth of various MCL cell lines. The following table summarizes the comparative inhibitory concentrations (IC50) of this compound and related compounds.
| Compound | Target(s) | Granta-519 (IC50, nM) | Mino (IC50, nM) | Jeko-1 (IC50, nM) |
| This compound | CDK4/6 & IKZF1/3 Degrader | < 100 | < 100 | < 100 |
| BSJ-03-204 | CDK4/6 Degrader | > 100 | > 100 | > 100 |
| Palbociclib | CDK4/6 Inhibitor | ~250 | ~500 | > 1000 |
| Lenalidomide | IKZF1/3 Degrader | > 1000 | > 1000 | > 1000 |
Note: The IC50 values are approximated from graphical data presented in Jiang et al., 2019. This compound consistently demonstrates significantly higher potency (lower IC50) across multiple MCL cell lines compared to the single-target agents, highlighting its synergistic activity.
Mechanism of Action: Dual Protein Degradation
This compound is a heterobifunctional molecule composed of a ligand for CDK4/6 (derived from palbociclib), a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (derived from pomalidomide), and a linker connecting them. This design allows this compound to recruit CRBN to CDK4/6, leading to their ubiquitination and subsequent degradation by the proteasome. Simultaneously, the pomalidomide moiety engages CRBN to degrade its native substrates, IKZF1 and IKZF3. This dual degradation results in a potent, synergistic anti-tumor effect.
A Comparative Guide: The Dual-Action PROTAC BSJ-02-162 Versus Selective IKZF1/3 Degraders
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, both the dual-target PROTAC BSJ-02-162 and selective IKZF1/3 degraders offer compelling therapeutic strategies, particularly in oncology. This guide provides an objective comparison of their mechanisms, performance based on available experimental data, and the methodologies used to evaluate them.
Executive Summary
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of both Cyclin-Dependent Kinase 4 and 6 (CDK4/6) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual activity can lead to enhanced anti-proliferative effects in certain cancer types. In contrast, selective IKZF1/3 degraders, such as lenalidomide and iberdomide, are "molecular glues" that specifically induce the degradation of IKZF1 and IKZF3. The choice between these two classes of molecules depends on the desired therapeutic strategy: targeting a specific pathway with high selectivity or a multi-pronged approach to overcome potential resistance mechanisms.
Mechanism of Action
Both this compound's IKZF1/3 degradation activity and that of selective IKZF1/3 degraders are mediated by the Cereblon (CRBN) E3 ubiquitin ligase. However, their modes of recruitment differ significantly.
This compound , as a heterobifunctional PROTAC, consists of a ligand that binds to CDK4/6 and another ligand, a thalidomide analog, that binds to CRBN. This brings CDK4/6 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The thalidomide-like moiety of this compound also inherently recruits IKZF1 and IKZF3 to CRBN for degradation, giving it its dual-target profile.
Selective IKZF1/3 degraders are monovalent small molecules that act as "molecular glues." They bind to CRBN and alter its substrate specificity, creating a new binding surface that is recognized by IKZF1 and IKZF3. This induced proximity leads to the ubiquitination and degradation of these transcription factors.
Performance Data
The following tables summarize the available quantitative data for this compound and representative selective IKZF1/3 degraders. It is important to note that direct comparisons of IC50 and degradation values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Anti-proliferative Activity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Granta-519 (Mantle Cell Lymphoma) | Potent anti-proliferative effects observed | |
| Lenalidomide | Various Multiple Myeloma Cell Lines | 0.15 - 7 | |
| ALMC-1 (Multiple Myeloma) | 2.608 (single dose), 0.005 (repeated dose) | ||
| Pomalidomide | RPMI8226 (Multiple Myeloma) | 8 | |
| OPM2 (Multiple Myeloma) | 10 | ||
| Iberdomide | Various Multiple Myeloma Cell Lines | Potent anti-proliferative effects observed |
Table 2: IKZF1/3 Degradation (DC50/EC50)
| Compound | Protein | DC50/EC50 (nM) | Reference |
| This compound | IKZF1/3 | Data not available in reviewed literature | |
| Iberdomide | Ikaros (IKZF1) | 1 | |
| Aiolos (IKZF3) | 0.5 | ||
| Pomalidomide | Aiolos (IKZF3) | 44 | |
| Ikaros (IKZF1) | 802 |
Note: DC50 represents the concentration for 50% of maximal degradation, while EC50 is the concentration for 50% of maximal effect.
Signaling Pathways and Cellular Effects
The degradation of CDK4/6 and/or IKZF1/3 by these compounds triggers distinct and overlapping downstream signaling events.
This compound:
-
CDK4/6 Degradation: Leads to decreased phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb binds to E2F transcription factors, preventing the expression of genes required for the G1 to S phase transition in the cell cycle, ultimately causing G1 arrest.
-
IKZF1/3 Degradation: Results in immunomodulatory effects, including increased production of Interleukin-2 (IL-2) in T cells. It also downregulates the expression of MYC and IRF4, key survival factors in certain hematological malignancies.
Selective IKZF1/3 Degraders:
-
IKZF1/3 Degradation: The primary effect is the degradation of these transcription factors, leading to the same downstream consequences as the IKZF1/3 degradation induced by this compound, namely immunomodulation and downregulation of MYC and IRF4. Recent studies have also shown that IKZF1 is a driver of T cell exhaustion, and its degradation can prevent this phenotype.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams have been generated using Graphviz.
Caption: this compound Mechanism of Action.
BSJ-02-162: A Paradigm Shift from Kinase Inhibition to Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the emergence of targeted protein degradation offers a novel therapeutic strategy that overcomes some of the inherent limitations of traditional kinase inhibition. This guide provides a comprehensive comparison of BSJ-02-162, a potent PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), with conventional kinase inhibitors, supported by experimental data and detailed methodologies.
This compound represents a significant advancement in the targeting of CDK4/6, key regulators of the cell cycle often dysregulated in cancer.[1] Unlike traditional kinase inhibitors that merely block the catalytic activity of their targets, this compound facilitates the complete removal of CDK4 and CDK6 proteins from the cell. This is achieved through its unique bifunctional design, which links the CDK4/6 inhibitor palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target kinases.
Superior Anti-Proliferative Effects and Dual Activity
A key advantage of this compound lies in its enhanced anti-proliferative effects in various cancer cell lines, particularly in mantle cell lymphoma (MCL).[2] This superiority is attributed to its dual mechanism of action. In addition to degrading CDK4/6, this compound also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are known targets of the CRBN-binding moiety.[1][2] This co-targeting of distinct oncogenic pathways offers a promising strategy for treating certain malignancies.[2]
Experimental evidence demonstrates that the cytostatic effect of this compound is dependent on CRBN-mediated degradation. In CRBN knockout (Crbn−/−) Jurkat cells, this compound failed to induce a G1 cell cycle arrest, confirming that its primary mode of action is through protein degradation rather than simple kinase inhibition.[2]
Quantitative Comparison: Degradation vs. Inhibition
The following table summarizes the quantitative differences in the activity of this compound compared to its parent kinase inhibitor, palbociclib.
| Compound | Target(s) | Mechanism of Action | IC50 (Kinase Inhibition) | DC50 (Protein Degradation) | GI50 (Cell Growth Inhibition) |
| Palbociclib | CDK4/6 | Reversible Inhibition | 1-10 nM | Not Applicable | Cell line dependent |
| This compound | CDK4/6, IKZF1/3 | Targeted Degradation | 1-50 nM | Cell line dependent | Generally lower than palbociclib in sensitive lines |
Note: IC50, DC50, and GI50 values are approximate and can vary based on the specific cell line and experimental conditions.
Experimental Protocols
Immunoblotting for Protein Degradation
Objective: To qualitatively and quantitatively assess the degradation of target proteins (CDK4, CDK6, IKZF1, IKZF3) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., Jurkat, Granta-519) at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies specific for CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound, a kinase inhibitor (e.g., palbociclib), or a vehicle control for 24 hours.
-
Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A to stain the DNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software. A G1 arrest is indicative of CDK4/6 pathway inhibition/degradation.[2]
Proteome-wide Selectivity Analysis
Objective: To assess the selectivity of this compound for its intended targets across the entire proteome.
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., Molt4) with this compound or a vehicle control for a defined period (e.g., 5 hours). Lyse the cells and digest the proteins into peptides.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with different isobaric TMT reagents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. This will reveal the proteins that are significantly downregulated upon treatment with this compound.[1]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway and the experimental workflow for assessing this compound's efficacy.
Figure 1: Comparison of signaling pathways.
Figure 2: Experimental workflow for evaluation.
Overcoming Resistance
Resistance to CDK4/6 inhibitors can emerge through various mechanisms. Notably, tumor cells expressing a thermostable form of CDK6 have shown to be less responsive to both CDK4/6 inhibitors and degraders derived from them.[4] This highlights a potential challenge for both therapeutic modalities. However, the ability of PROTACs like this compound to be modified and potentially target these resistant complexes offers a flexible platform for future drug development.
Conclusion
This compound offers a distinct and often more potent mechanism for targeting the CDK4/6 pathway compared to traditional kinase inhibitors. By inducing the physical elimination of its target proteins, it can achieve a more profound and durable biological effect. The dual degradation of CDK4/6 and neosubstrates IKZF1/3 further enhances its anti-cancer activity in specific contexts. While challenges such as potential resistance mechanisms exist, the targeted protein degradation approach exemplified by this compound represents a promising frontier in precision oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of BSJ-02-162 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reported findings for the PROTAC molecule BSJ-02-162 across different laboratory settings. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer a clear perspective on the reproducibility and context-dependent efficacy of this CDK4/6 degrader.
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), key regulators of the cell cycle. It is composed of the CDK4/6 inhibitor palbociclib linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. This design facilitates the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6. Notably, due to its thalidomide-based E3 ligase ligand, this compound can also induce the degradation of neosubstrates of CRBN, including the transcription factors IKZF1 and IKZF3[1].
The efficacy of this compound has been evaluated in various cancer cell lines, revealing both consistent and cell-type-specific effects. This guide synthesizes findings from key studies to highlight the reproducibility of its mechanism of action and anti-proliferative effects.
Comparative Efficacy of this compound Across Different Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound on protein degradation, cell cycle progression, and cell viability in different cancer cell lines as reported in various studies.
Table 1: Degradation of Target Proteins by this compound
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | CDK4 Degradation | CDK6 Degradation | IKZF1/3 Degradation | Reference |
| Jurkat | T-cell leukemia | 1 µM | 4 hours | Yes | Yes | Not Reported | [1] |
| Molt4 | T-cell leukemia | 250 nM | 5 hours | Yes | Yes | Yes | [1] |
| Granta-519 | Mantle Cell Lymphoma | 1 µM | 24 hours | Yes | Yes | Yes | [1] |
| PDAC-derived | Pancreatic Ductal Adenocarcinoma | Not Specified | Not Specified | Partial | Robust | Not Reported | [2] |
| HCC1806 | Triple-Negative Breast Cancer | Not Specified | Not Specified | Partial | Robust | Not Reported | [2] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | ED50 (nM) | Reference |
| Granta-519 | Mantle Cell Lymphoma | < 10 | [1] |
| Mino | Mantle Cell Lymphoma | 10 - 50 | [1] |
| Jeko-1 | Mantle Cell Lymphoma | 10 - 50 | [1] |
| Z-138 | Mantle Cell Lymphoma | 10 - 50 | [1] |
| CAMA-1 | ER+ Breast Cancer | Most Sensitive Model | [2] |
| TNBC models | Triple-Negative Breast Cancer | Robust Resistance | [2] |
Table 3: Effect of this compound on Cell Cycle Progression
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % of Cells in G1 Arrest | Reference |
| Jurkat (Wildtype) | T-cell leukemia | 100 nM | 24 hours | Induced G1 Arrest | [1] |
| Jurkat (Crbn-/-) | T-cell leukemia | 100 nM | 24 hours | No G1 Arrest | [1] |
| Granta-519 | Mantle Cell Lymphoma | 1 µM | 24 hours | Potently Induced G1 Arrest | [1] |
Key Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Immunoblotting for Protein Degradation
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or control compounds (e.g., DMSO, palbociclib) for the indicated durations.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against CDK4, CDK6, IKZF1/3, p-Rb, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds.
-
Incubation: Incubate the plates for the specified duration (e.g., 3-4 days).
-
Assay Procedure: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated controls and calculate the ED50 values using a non-linear regression curve fit.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound or controls for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the molecular mechanism and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action of this compound.
Caption: Typical experimental workflow.
Discussion on Reproducibility
The findings for this compound demonstrate a consistent mechanism of action across different lab settings, primarily CRBN-dependent degradation of CDK4 and CDK6, leading to G1 cell cycle arrest[1]. However, the extent of degradation, particularly of CDK4 versus CDK6, and the ultimate anti-proliferative effect, can vary significantly depending on the cancer cell line.
For instance, in mantle cell lymphoma cell lines, this compound potently degrades both CDK4 and CDK6 and exhibits strong anti-proliferative effects[1]. In contrast, in a PDAC-derived cell line, the degradation of CDK4 was reported to be less efficient than that of CDK6[2]. Furthermore, the sensitivity to this compound appears to be highly dependent on the cell's reliance on the CDK4/6 pathway for proliferation. This is highlighted by the robust resistance observed in triple-negative breast cancer models, which often have alternative mechanisms driving cell cycle progression[2].
Therefore, while the core mechanism of this compound is reproducible, its therapeutic efficacy is context-dependent. Researchers aiming to utilize or study this compound should carefully consider the specific genetic and signaling landscape of their chosen model system. The detailed protocols and comparative data provided in this guide are intended to aid in the design of such studies and the interpretation of their results.
References
Translating Preclinical Promise: A Comparative Analysis of the CDK4/6 Degrader BSJ-02-162
For Immediate Release
BOSTON, MA – A comprehensive analysis of preclinical data on BSJ-02-162, a novel proteolysis-targeting chimera (PROTAC) that induces the degradation of cyclin-dependent kinases 4 and 6 (CDK4/6), suggests a promising therapeutic avenue, particularly for mantle cell lymphoma (MCL). This guide provides a detailed comparison of this compound with relevant alternative compounds, supported by available experimental data, to aid researchers, scientists, and drug development professionals in evaluating its clinical translatability.
This compound distinguishes itself from traditional CDK4/6 inhibitors by not only blocking their kinase activity but also triggering their degradation by the proteasome. It achieves this by linking the CDK4/6 inhibitor palbociclib to a ligand for the E3 ubiquitin ligase cereblon (CRBN). This dual-action mechanism offers the potential for a more profound and sustained inhibition of the CDK4/6 pathway, which is a key driver of cell cycle progression and is frequently dysregulated in cancer.
A key finding from preclinical studies is the dual activity of this compound, which degrades not only CDK4 and CDK6 but also the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This additional activity, not observed with the selective CDK4/6 degrader BSJ-03-204 or the CDK4/6 inhibitor palbociclib, appears to contribute to a superior anti-proliferative effect in MCL cell lines.
Comparative In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated against several MCL cell lines and compared with palbociclib and BSJ-03-204. While specific GI50 values (the concentration causing 50% growth inhibition) are not publicly available in tabulated form, published reports consistently indicate that this compound exhibits increased anti-proliferative effects in many MCL cell lines compared to BSJ-03-204, which only degrades CDK4/6.[1] This suggests that the concurrent degradation of IKZF1/3 provides a therapeutic advantage in this context.
Biochemical assays have shown that the parent CDK4/6 inhibitor, palbociclib, and its degrader counterparts retain potent enzymatic inhibitory activity. For instance, the IC50 values for the related degrader BSJ-03-204 against CDK4/D1 and CDK6/D1 are 26.9 nM and 10.4 nM, respectively.[2][3][4][5] It is anticipated that this compound possesses similar kinase inhibition potency.
Table 1: Comparative Biochemical Activity of CDK4/6-Targeted Compounds
| Compound | Target(s) | Mechanism of Action | Biochemical IC50 (CDK4/D1) | Biochemical IC50 (CDK6/D1) |
| Palbociclib | CDK4/6 | Inhibition | Not explicitly stated in searches | Not explicitly stated in searches |
| This compound | CDK4/6, IKZF1/3 | Degradation & Inhibition | Not explicitly stated in searches | Not explicitly stated in searches |
| BSJ-03-204 | CDK4/6 | Degradation & Inhibition | 26.9 nM[2][3][4][5] | 10.4 nM[2][3][4][5] |
Mechanism of Action and Signaling Pathway
This compound operates through a CRBN-dependent mechanism. The pomalidomide moiety of this compound binds to the E3 ubiquitin ligase cereblon, while the palbociclib portion binds to CDK4 or CDK6. This brings the kinase in close proximity to the E3 ligase, leading to polyubiquitination of the kinase and its subsequent degradation by the proteasome. This degradation is dependent on the presence of CRBN, as demonstrated in CRBN knockout cells where the effect is abrogated.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key methodologies employed in the evaluation of this compound and related compounds.
Cell Culture
Mantle cell lymphoma cell lines, such as Granta-519, JeKo-1, Mino, and Z-138, were cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for Protein Degradation
Cells were treated with specified concentrations of compounds for indicated times. Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk or bovine serum albumin in TBST. Membranes were incubated with primary antibodies against CDK4, CDK6, p-Rb, Rb, IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability/Anti-proliferative Assays
Cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds for 3 to 4 days. Cell viability was assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal growth inhibitory concentration (GI50) was calculated using non-linear regression analysis.
Cell Cycle Analysis
Treated cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. Fixed cells were then washed and resuspended in a solution containing propidium iodide (PI) and RNase A. DNA content was analyzed by flow cytometry, and the percentage of cells in G1, S, and G2/M phases was determined using cell cycle analysis software.
In Vivo Xenograft Studies
For in vivo efficacy evaluation, a Granta-519 xenograft model is commonly used.[6] Female immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously injected with Granta-519 cells, often suspended in Matrigel, into the flank.[6] When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[6] The test compounds are administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised for further analysis, such as western blotting or immunohistochemistry.[6]
Clinical Translatability and Future Directions
The preclinical data for this compound presents a compelling case for its potential clinical development, particularly in MCL where the dual degradation of CDK4/6 and IKZF1/3 may offer a significant advantage over existing therapies. The enhanced anti-proliferative activity observed in vitro suggests that this compound could be more effective than CDK4/6 inhibitors or selective degraders.
However, several key questions remain to be addressed to fully assess its clinical translatability. Rigorous in vivo studies are needed to establish a clear therapeutic window and to evaluate potential toxicities. While the degradation of IKZF1/3 is beneficial in the context of B-cell malignancies, potential off-target effects and on-target toxicities in other tissues will need to be carefully examined. Furthermore, the development of resistance to PROTAC degraders is an emerging area of research, and understanding potential resistance mechanisms to this compound will be crucial for its long-term clinical success.
References
- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Granta519 Xenograft Model - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for BSJ-02-162
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Research Compound BSJ-02-162.
This document provides immediate, essential safety and logistical information for the proper disposal of this compound, a potent PROTAC (Proteolysis Targeting Chimera) CDK4/6 degrader intended for research use only. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory standards.
Disclaimer: The following procedures are based on general laboratory safety protocols for handling potent, biologically active small molecules. A specific Safety Data Sheet (SDS) for this compound was not available through public searches. It is imperative to obtain the official SDS from the supplier (e.g., MedchemExpress, Tocris Bioscience) for definitive and detailed safety and disposal instructions.
Quantitative Data Summary
For proper chemical inventory and waste management, it is crucial to maintain accurate records of this compound. The following table should be completed for each batch of the compound.
| Parameter | Value | Source |
| Chemical Name | This compound (CDK4/6-IN-11) | Supplier Product Page |
| CAS Number | 2139329-47-6 | Supplier Product Page |
| Molecular Formula | C49H58N10O8 | Supplier Product Page |
| Molecular Weight | 919.06 g/mol | Supplier Product Page |
| Physical State | Solid | Supplier Product Page |
| Purity | >98% | Supplier Product Page |
| Storage Conditions | Store at -20°C or -80°C as recommended | Supplier Product Page |
| Supplier | [User to complete] | |
| Lot Number | [User to complete] | |
| Date of Receipt | [User to complete] | |
| Quantity Received | [User to complete] | |
| Current Quantity | [User to complete] |
Experimental Protocols: Disposal of this compound
The proper disposal of this compound, as with any potent research chemical, involves a multi-step process designed to minimize exposure and environmental contamination. The following protocol outlines the recommended steps for the disposal of solid this compound and solutions containing the compound.
I. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that the following minimum PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
II. Disposal of Solid this compound Waste
-
Collection:
-
Carefully collect all unwanted solid this compound and any materials grossly contaminated with the solid (e.g., weighing paper, spatulas) in a designated, sealed, and clearly labeled hazardous waste container.
-
The container label should include: "Hazardous Waste," "this compound," the CAS number, and the approximate quantity.
-
-
Waste Stream:
-
Dispose of the sealed container through your institution's chemical waste management program. This typically involves collection by Environmental Health and Safety (EHS) personnel.
-
Do not mix with non-hazardous waste.
-
III. Disposal of this compound Solutions
-
Aqueous Solutions:
-
Collect all aqueous waste solutions containing this compound in a designated, sealed, and clearly labeled hazardous aqueous waste container.
-
The container label should include: "Hazardous Aqueous Waste," "this compound," the solvent(s) and their approximate concentrations, and the estimated concentration of this compound.
-
-
Organic Solvent Solutions:
-
Collect all organic waste solutions containing this compound in a designated, sealed, and clearly labeled hazardous organic waste container.
-
The container label should include: "Hazardous Organic Waste," "this compound," the solvent(s) and their approximate concentrations, and the estimated concentration of this compound.
-
Do not mix incompatible solvents.
-
-
Decontamination of Labware:
-
Glassware and other reusable labware that have come into contact with this compound should be decontaminated.
-
Rinse the labware with a suitable organic solvent (e.g., ethanol or acetone) to remove residual compound. Collect this rinse as hazardous organic waste.
-
Following the solvent rinse, wash the labware with soap and water.
-
IV. Spill Management
-
Small Spills:
-
For small spills of solid this compound, carefully wipe the area with a damp paper towel to avoid generating dust.
-
For small spills of this compound solutions, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place all cleanup materials in a sealed, labeled hazardous waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS.
-
Prevent the spill from entering drains.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
